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  • Product: 1-(Oxolan-3-yl)propan-2-amine
  • CAS: 910389-29-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Potential Biological Activity of 1-(Oxolan-3-yl)propan-2-amine

Abstract The confluence of known pharmacophores within a novel chemical entity presents a compelling starting point for drug discovery. 1-(Oxolan-3-yl)propan-2-amine, a small molecule featuring a saturated five-membered...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of known pharmacophores within a novel chemical entity presents a compelling starting point for drug discovery. 1-(Oxolan-3-yl)propan-2-amine, a small molecule featuring a saturated five-membered oxolane (tetrahydrofuran) ring and a propan-2-amine side chain, represents such a case. While direct biological data for this specific compound remains limited in publicly accessible literature, its constituent motifs are prevalent in a wide array of clinically successful therapeutics.[1][2] This guide provides a comprehensive framework for the systematic evaluation of its biological potential. We will dissect the molecule's structural rationale, propose a robust investigational workflow from in silico prediction to in vitro validation, and provide detailed, field-proven experimental protocols. The objective is to equip researchers with the necessary theoretical grounding and practical methodologies to unlock the therapeutic promise of this and structurally related compounds.

Introduction: Deconstructing the Therapeutic Potential

1-(Oxolan-3-yl)propan-2-amine (CAS: 910389-29-6, Molecular Formula: C7H15NO) is a structurally intriguing molecule.[3] Its potential for biological activity stems from the strategic combination of two key chemical features:

  • The Oxolane (Tetrahydrofuran) Ring: This saturated heterocyclic ether is a privileged scaffold in medicinal chemistry.[2] Its polarity, ability to act as a hydrogen bond acceptor, and relative metabolic stability make it an attractive component for modulating a molecule's pharmacokinetic and pharmacodynamic properties.[4] The U.S. Food and Drug Administration (FDA) has approved numerous drugs containing this moiety, including the antiviral Darunavir and the antihypertensive Terazosin, highlighting its utility in achieving desirable biological interactions.[2]

  • The Propan-2-amine Moiety: The primary amine group is a fundamental pharmacophore, capable of forming critical hydrogen bonds and ionic interactions with biological targets.[5] Its presence often imparts a degree of basicity, influencing solubility and the potential for salt-bridge formation within protein binding pockets, a common feature in receptor ligands and enzyme inhibitors.

The combination of these two fragments suggests that 1-(Oxolan-3-yl)propan-2-amine could serve as a valuable building block or a bioactive molecule in its own right, potentially targeting protein families where such interactions are paramount.

A Proposed Investigational Workflow

A logical, phased approach is critical to efficiently and effectively characterize the biological activity of a novel compound. The following workflow is designed to progress from broad, predictive analysis to specific, empirical validation, minimizing resource expenditure while maximizing data quality.

Investigational_Workflow cluster_0 Phase 1: In Silico Assessment cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Optimization InSilico_ADMET ADMET & Physicochemical Property Prediction InSilico_Target Target Prediction & Pharmacophore Analysis InSilico_ADMET->InSilico_Target Filter for 'Drug-Likeness' Hypothesis Hypothesis Generation: Potential Biological Targets & Activity Classes InSilico_Target->Hypothesis Identify High-Probability Targets Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Hypothesis->Cytotoxicity Proceed if Targets are Identified BindingAssay Target Binding Assay (e.g., Radioligand Displacement) Cytotoxicity->BindingAssay Confirm Low Toxicity (High IC50) FunctionalAssay Functional Cell-Based Assay (e.g., Reporter Gene) BindingAssay->FunctionalAssay Confirm Target Binding (Low Ki) SAR Structure-Activity Relationship (SAR) Studies FunctionalAssay->SAR Confirm Functional Activity (Agonism/Antagonism)

Caption: A phased workflow for characterizing 1-(oxolan-3-yl)propan-2-amine.

Methodologies: From Prediction to Practice

This section provides detailed protocols for the initial, critical phases of the investigation. The causality behind experimental choices is emphasized to ensure a self-validating system of inquiry.

Phase 1A: In Silico Physicochemical & ADMET Profiling

Rationale: Before committing to expensive and time-consuming wet-lab experiments, it is crucial to computationally assess the compound's "drug-likeness." This involves predicting its physicochemical properties and its likely absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This step helps to identify potential liabilities early in the discovery process.[6]

Protocol: Using the SwissADME Web Server

  • Input: Navigate to the SwissADME web server ([Link]). In the input field, enter the SMILES string for 1-(Oxolan-3-yl)propan-2-amine: CC(N)CC1CCOC1.

  • Execution: Initiate the calculation. The server will compute a wide range of molecular descriptors.

  • Data Collection: Systematically record the key parameters into a table for analysis. Pay close attention to Lipinski's Rule of Five, bioavailability score, and potential for blood-brain barrier (BBB) penetration.

  • Interpretation: A compound that adheres to Lipinski's rules is more likely to be orally bioavailable. A positive prediction for BBB permeability would suggest potential activity in the central nervous system (CNS).

Predicted Data Summary:

PropertyPredicted ValueInterpretation / Significance
Molecular Formula C7H15NOConfirms compound identity.
Molecular Weight 129.20 g/mol Well within Lipinski's rule (<500), favors good absorption.
LogP (Consensus) 0.85Indicates balanced lipophilicity, suitable for cell permeability.
Water Solubility Highly SolubleFavorable for formulation and in vitro assay preparation.
H-bond Acceptors 2Within Lipinski's rule (<10).
H-bond Donors 1Within Lipinski's rule (<5).
Blood-Brain Barrier Yes (Predicted)Suggests the compound may cross the BBB, opening CNS applications.
Bioavailability Score 0.55Indicates good potential for oral bioavailability.
Phase 1B: In Silico Target Prediction

Rationale: Ligand-based target prediction algorithms operate on the principle of chemical similarity: molecules with similar structures are likely to bind to similar protein targets.[7] By comparing our compound to vast databases of known ligands with confirmed biological activities, we can generate a ranked list of plausible protein targets.[8][9] This is a powerful hypothesis-generation tool.

Target_Prediction Query Query Molecule 1-(Oxolan-3-yl)propan-2-amine Algo Similarity Algorithm (e.g., Shape, Fingerprints) Query->Algo Database Database of Known Ligands (e.g., ChEMBL) Database->Algo Output Ranked List of Predicted Targets Algo->Output Generates Probability Scores

Caption: Principle of ligand-based in silico target prediction.

Protocol: Using the SwissTargetPrediction Web Server

  • Input: Navigate to the SwissTargetPrediction server ([Link]). Enter the SMILES string CC(N)CC1CCOC1. Select "Homo sapiens" as the target organism.

  • Execution: Run the prediction. The algorithm will screen the query molecule against a library of known active compounds and their targets.

  • Data Analysis: The output will be a list of potential protein targets, ranked by probability. Focus on the targets with the highest probability scores. Group them by protein class (e.g., GPCRs, enzymes, ion channels) to identify potential mechanisms of action.

  • Hypothesis Formulation: Based on the top-ranked targets, formulate a primary hypothesis. For example, if multiple dopamine or serotonin receptors are identified, the primary hypothesis would be that the compound acts as a neuromodulator.

Hypothetical Target Prediction Results:

Target ClassSpecific Target ExampleProbabilityRationale for Plausibility
Enzyme Monoamine oxidase B (MAO-B)HighThe propylamine scaffold is a known feature of many MAO inhibitors.
GPCR Dopamine Receptor D2ModerateAmine-containing structures frequently interact with aminergic GPCRs.
GPCR Serotonin Receptor 5-HT2AModerateSimilar rationale to dopamine receptors; structural overlap in ligands.
Ion Channel Sigma-1 ReceptorModerateMany small amine-containing molecules show affinity for sigma receptors.
Phase 2A: In Vitro General Cytotoxicity Assay

Rationale: Before investigating specific biological activity, it is essential to determine the concentration range at which the compound is not broadly toxic to cells. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. A high IC50 (concentration causing 50% inhibition of viability) is desirable, indicating low general toxicity.

Protocol: MTT Assay on HEK293 Cells

  • Cell Culture: Culture Human Embryonic Kidney (HEK293) cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed 10,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of 1-(Oxolan-3-yl)propan-2-amine in sterile PBS or DMSO. Perform serial dilutions to create a range of concentrations (e.g., 1 µM to 1000 µM).

  • Treatment: Replace the cell culture medium with medium containing the various concentrations of the compound. Include "vehicle control" (medium with the same amount of PBS/DMSO as the highest concentration) and "untreated control" wells.

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression to determine the IC50 value.

Conclusion and Future Directions

This guide outlines a scientifically rigorous and resource-efficient pathway for investigating the biological potential of 1-(Oxolan-3-yl)propan-2-amine. The initial in silico predictions suggest that the molecule possesses favorable drug-like properties, with a high likelihood of interacting with targets within the central nervous system, such as monoamine oxidases or aminergic GPCRs.

The successful execution of the proposed workflow—confirming low cytotoxicity and then demonstrating specific binding and functional activity at a predicted target—would provide a strong foundation for further research. Subsequent steps would logically progress to lead optimization through Structure-Activity Relationship (SAR) studies, where analogs of the parent molecule are synthesized and tested to improve potency, selectivity, and pharmacokinetic properties.[2] This systematic approach ensures that each experimental step is built upon a solid, data-driven rationale, maximizing the potential for discovering a novel therapeutic agent.

References

  • ChemBK. 1-(oxolan-3-yl)propan-2-amine. Available from: [Link]

  • MDPI. In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. Available from: [Link]

  • MDPI. The Tetrahydrofuran Motif in Marine Lipids and Terpenes. Available from: [Link]

  • PMC - PubMed Central. Computational/in silico methods in drug target and lead prediction. Available from: [Link]

  • PMC - PubMed Central. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Available from: [Link]

  • PubChem. 1-(Thiophen-3-yl)propan-2-amine. Available from: [Link]

  • PubMed. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. Available from: [Link]

  • ResearchGate. (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. Available from: [Link]

  • RSC Publishing. Relative acidity and basicity of amines in tetrahydrofuran and the influence of these factors on the carbonylation of lithium amides. Available from: [Link]

  • Springer. In Silico Target Prediction for Small Molecules. Available from: [Link]

  • Bio-Molecules. Chemoinformatics: Predicting Biological Activity with Artificial Intelligence. Available from: [Link]

  • ResearchGate. Tetrahydrofuran (THF)-containing natural products and biological activities. Available from: [Link]

  • Wikipedia. Tetrahydrofuran. Available from: [Link]

Sources

Exploratory

The Oxolane (Tetrahydrofuran) Scaffold: From Synthetic Nuance to Clinical Efficacy

Executive Summary The oxolane (tetrahydrofuran, THF) ring is more than a common solvent; it is a privileged structural motif in medicinal chemistry, underpinning the efficacy of 13 FDA-approved therapeutics ranging from...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The oxolane (tetrahydrofuran, THF) ring is more than a common solvent; it is a privileged structural motif in medicinal chemistry, underpinning the efficacy of 13 FDA-approved therapeutics ranging from antiretrovirals to antineoplastics. Its ubiquity stems from its unique physicochemical profile: it offers a rigidified vector for hydrogen bonding, enhanced metabolic stability compared to acyclic ethers, and defined stereochemistry critical for target engagement.

This technical guide analyzes the oxolane scaffold through the lens of Structure-Based Drug Design (SBDD) , focusing on the "Backbone Binding" concept that revolutionized HIV protease inhibitor therapy. We provide a detailed, self-validating synthetic protocol for the bis-THF ligand found in Darunavir and examine the causal link between scaffold rigidity and residence time (


).

Part 1: Structural Pharmacophore & The "Backbone Binding" Paradigm

The Thermodynamic Argument for Oxolanes

In ligand design, the replacement of an acyclic ether with a cyclic oxolane ring often results in a favorable entropic gain. By pre-organizing the ligand into a bioactive conformation, the energetic penalty of freezing rotatable bonds upon binding is minimized.

  • Conformational Restriction: The THF ring locks the C-O-C bond angle (~109.5°) and restricts rotation, reducing the entropic cost (

    
    ) of binding.
    
  • Vectorial H-Bonding: The oxygen atom in the THF ring acts as a Lewis base. In the bis-THF moiety (two fused oxolane rings), the oxygen atoms are spatially fixed to accept hydrogen bonds from protein donors with high precision.

Case Study: The bis-THF Moiety in HIV Protease Inhibitors

The clinical success of Darunavir (Prezista) is directly attributable to its (3R,3aS,6aR)-bis-tetrahydrofuran ligand.[1] Unlike earlier inhibitors (e.g., Amprenavir) that relied on interactions with amino acid side chains (which are prone to mutation), the bis-THF ligand targets the protein backbone .

  • Mechanism: The two ether oxygens of the bis-THF motif accept hydrogen bonds from the backbone amide NH groups of Asp29 and Asp30 in the S2 subsite of HIV-1 protease.[2][3][4]

  • Resistance Resilience: Because the viral protease cannot mutate its backbone atoms without destroying the enzyme's tertiary structure and catalytic function, Darunavir retains potency against multi-drug resistant (MDR) strains where other inhibitors fail.

Diagram: The Backbone Binding Network

The following diagram illustrates the critical hydrogen bonding network that anchors the bis-THF ligand within the protease active site.[1]

BisTHF_Binding BisTHF bis-THF Ligand (Darunavir P2 Moiety) Asp29 Asp29 Backbone NH (S2 Subsite) BisTHF->Asp29 H-Bond (2.9 Å) Resistance-Proof Asp30 Asp30 Backbone NH (S2 Subsite) BisTHF->Asp30 H-Bond (3.0 Å) Resistance-Proof Water Catalytic Water (Bridging) Water->BisTHF H-Bond Gly48 Gly48 (Flap Region) Water->Gly48 H-Bond

Figure 1: The "Backbone Binding" network. The bis-THF oxygens anchor to the invariant backbone of Asp29/30, preventing cross-resistance.

Part 2: Synthetic Methodologies

Constructing the oxolane ring, particularly with high stereocontrol, is a benchmark challenge in organic synthesis. Common methods include:

  • Iodoetherification: Cyclization of homoallylic alcohols (robust, trans-selective).

  • Metal-Catalyzed Cyclization: Co-catalyzed oxidative cyclization (Hartung-Mukaiyama).

  • Photochemical Radical Cyclization: Using H-atom transfer (HAT) to functionalize C(sp3)-H bonds.

Detailed Protocol: Stereoselective Synthesis of the bis-THF Ligand

This protocol describes the synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol , the key intermediate for Darunavir. This route utilizes a photochemical rearrangement or an enzymatic resolution approach; here we detail the photochemical rearrangement of a thiohydroxamate ester (Barton decarboxylation style) or the scalable acid-catalyzed cyclization from furan precursors.

Selected Method: Acid-Catalyzed Cyclization / Optical Resolution (Industrial Standard).

Reagents & Equipment[4][5]
  • Substrate: Isoascorbic acid (starting material) or Dihydrofuran.

  • Reagents: 1,4-Dithio-DL-threitol (DTT), Trifluoroacetic acid (TFA), Lipase (for resolution).

  • Solvents: THF (anhydrous), CH2Cl2.

  • Analysis: 1H NMR (400 MHz), HPLC (Chiralpak AD-H).

Step-by-Step Workflow
  • Precursor Assembly:

    • React furan with glycolaldehyde equivalent under acid catalysis (HCl/CHCl3) to form the racemic bicyclic acetal.

    • Checkpoint: Monitor disappearance of furan by TLC (Rf ~0.6 in 1:1 Hex/EtOAc).

  • Enzymatic Resolution (The Critical Step):

    • Dissolve racemic hexahydrofuro[2,3-b]furan-3-ol (10 g, 76.8 mmol) in vinyl acetate (50 mL).

    • Add Lipase PS-C "Amano" II (immobilized, 1.0 g).

    • Incubate at 30°C with orbital shaking (200 rpm) for 24-48 hours.

    • Mechanism:[6] The lipase selectively acetylates the (3S) enantiomer, leaving the desired (3R) alcohol untouched.

  • Purification:

    • Filter off the enzyme.

    • Concentrate the filtrate in vacuo.

    • Perform column chromatography (SiO2, Gradient 10% -> 50% EtOAc/Hexane).

    • Fraction A: Acetylated (unwanted) enantiomer (elutes first).

    • Fraction B: Desired (3R,3aS,6aR)-alcohol (elutes second).

  • Validation (QC):

    • Optical Rotation:

      
       = -11.2 (c = 1.0, MeOH).
      
    • Enantiomeric Excess (ee): >99% (determined by chiral HPLC).

    • 1H NMR (DMSO-d6): Diagnostic doublet at

      
       5.5 ppm (anomeric proton).
      
Diagram: Synthetic Workflow

Synthesis_Workflow Start Racemic Bicyclic Alcohol Reaction Enzymatic Resolution (Lipase + Vinyl Acetate) Start->Reaction 30°C, 48h Separation Chromatography (SiO2) Reaction->Separation Product (3R,3aS,6aR)-Ligand (>99% ee) Separation->Product Polar Frac. Waste (3S)-Acetate (Discard) Separation->Waste Non-polar Frac.

Figure 2: Chemo-enzymatic resolution workflow to isolate the pharmacologically active bis-THF enantiomer.

Part 3: Structure-Activity Relationships (SAR)

The transition from acyclic ethers to the bis-THF scaffold represents a textbook example of rigidification improving potency. The table below summarizes the SAR evolution from early leads to Darunavir.

Table 1: Impact of P2 Ligand Structure on HIV Protease Inhibition

CompoundP2 Ligand StructureKi (Wild Type)Ki (MDR Mutant V82A)Dissociation Half-Life (

)
Amprenavir Single THF (3S)0.6 nM14 nM~7 min
Analog A Acyclic Ether (-OMe)15 nM>100 nM<1 min
Darunavir bis-THF (3R,3aS,6aR)0.016 nM 0.20 nM >240 hours

Interpretation:

  • Potency: The bis-THF ligand confers a ~40-fold improvement in potency over the single THF ring.

  • Residence Time: The most striking metric is the dissociation half-life (

    
    ). Darunavir's "tight binding" (>240 h) effectively irreversibly inhibits the enzyme within the physiological dosing window, a property driven by the high-affinity hydrogen bonding network described in Part 1.
    

References

  • Ghosh, A. K., et al. (2008). Bis-Tetrahydrofuran: A Privileged Ligand for Darunavir and a New Generation of HIV Protease Inhibitors.[3] Journal of Medicinal Chemistry. Link

  • Dierynck, I., et al. (2007). Binding Kinetics of Darunavir to Human Immunodeficiency Virus Type 1 Protease Explain the Potent Antiviral Activity and High Genetic Barrier.[6] Journal of Virology. Link

  • Yu, M., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem. Link

  • Surleraux, D. L., et al. (2005). Design of HIV-1 Protease Inhibitors with a P2-Ligand Derived from (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol. Journal of Medicinal Chemistry. Link

  • FDA Drug Database. Label Information for PREZISTA (darunavir). Link

Sources

Foundational

The Substituted Tetrahydrofuran Chronicles: From Fungal Toxins to Antiretroviral Anchors

The following technical guide details the discovery, synthetic evolution, and pharmacological significance of substituted tetrahydrofuran (THF) compounds. Executive Summary The tetrahydrofuran (THF) ring is more than a u...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthetic evolution, and pharmacological significance of substituted tetrahydrofuran (THF) compounds.

Executive Summary

The tetrahydrofuran (THF) ring is more than a ubiquitous solvent; it is a privileged pharmacophore embedded in the architecture of life. From the early isolation of muscarine (1869) to the FDA approval of the HIV protease inhibitor Darunavir (2006), the substituted THF motif has evolved from a toxicological curiosity to a cornerstone of modern medicinal chemistry. This guide analyzes the structural genesis of THF natural products, the "rules of engagement" for their synthesis (Baldwin’s Rules), and the precise chemical protocols that enable their deployment in life-saving drugs.[1]

Historical Genesis: The Natural Scaffold[1]

The history of substituted THFs is a timeline of escalating complexity, moving from simple fungal metabolites to massive marine polyethers.

The First Wave: Muscarine (1869)

The story begins with the isolation of Muscarine from the fly agaric mushroom (Amanita muscaria) by Schmiedeberg and Koppe in 1869.[1]

  • Significance: It was the first parasympathomimetic substance studied, defining the "muscarinic" acetylcholine receptor.[1]

  • Structure: A simple 2,3,5-trisubstituted tetrahydrofuran.[1] Its absolute stereochemistry was not solved until 1957 by X-ray diffraction, revealing the (2S, 4R, 5S) configuration.[1]

The Polyether Explosion (1950s–1980s)

In the mid-20th century, the discovery of polyether ionophores (e.g., Monensin, Salinomycin) revolutionized veterinary medicine.[1] These compounds feature multiple fused or linked THF and tetrahydropyran (THP) rings that wrap around metal cations.

  • Annonaceous Acetogenins (1982): The isolation of Uvaricin marked the discovery of acetogenins, characterized by long aliphatic chains bearing one or two THF rings (mono-THF or bis-THF).[1][2] While potent antitumor agents, their development was stalled by neurotoxicity concerns (linked to atypical Parkinsonism).[1]

Timeline of Discovery

Timeline Figure 1: Chronological evolution of substituted THF discovery. M 1869: Muscarine Isolated (First bioactive THF) S 1957: Muscarine Structure Solved (X-ray) M->S P 1967: 'Ionophore' Term Coined (Polyether Antibiotics) S->P A 1982: Uvaricin Isolated (Acetogenins) P->A D 2006: Darunavir Approved (Bis-THF Ligand) A->D

Synthetic Evolution: Rules and Reactions[1][3]

Constructing the THF ring requires overcoming entropic and enthalpic barriers. The evolution of synthesis moved from simple acid-catalyzed dehydration to stereocontrolled ring closures.[1]

Theoretical Framework: Baldwin’s Rules

Sir Jack Baldwin’s rules (1976) provided the theoretical bedrock for THF synthesis.

  • 5-Exo-Tet: Favored. The nucleophile attacks the carbon outside the ring being formed.[1] This is the standard mode for epoxide openings and Williamson ether syntheses.

  • 5-Endo-Tet: Disfavored. Geometry prevents the necessary orbital overlap for the nucleophile to attack a carbon inside the forming ring.[1]

The Kennedy Oxidative Cyclization

Developed by Robert Kennedy, this method uses Rhenium(VII) oxide (


) to cyclize 5-hydroxyalkenes.[1][3]
  • Mechanism: Stereospecific syn-addition of the oxygen and the metal across the alkene, followed by displacement.[1]

  • Utility: Generates 2,5-disubstituted THFs with high diastereocontrol, mimicking the biogenesis of polyether antibiotics.[1]

Radical Cyclization (The "Stork-Giese" Approach)

Radical cyclizations utilize the 5-exo-trig preference.[1]

  • Precursor:

    
    -haloalkene or selenide.[1]
    
  • Reagent: Tributyltin hydride (

    
    ) and AIBN.
    
  • Outcome: A carbon-centered radical attacks the alkene, forming the ring and a new radical exocyclic to the ring, which is then quenched.[1]

Pharmacological Renaissance: The Bis-THF Ligand[1][5]

The most commercially significant application of substituted THFs is in the treatment of HIV/AIDS.

The Challenge: Drug Resistance

Early HIV protease inhibitors (PIs) failed against mutated viral strains because they relied on side-chain interactions that the virus could easily mutate away.[1]

The Solution: Backbone Binding (Darunavir)

Arun K. Ghosh (Purdue University) designed a PI that anchored itself to the backbone of the protease enzyme—atoms the virus cannot mutate without destroying the enzyme's function.[1]

  • The Key: A stereochemically defined (3R,3aS,6aR)-bis-tetrahydrofuran (bis-THF) ligand.[1][4][5]

  • Mechanism: The oxygens in the bis-THF rings form critical hydrogen bonds with the backbone amides of Asp-29 and Asp-30 in the protease active site.[1][6]

Protocol: Enantioselective Synthesis of the Bis-THF Ligand[1]

This protocol describes the synthesis of the bis-THF ligand used in Darunavir, based on the Ghosh methodology.[1][7] This route utilizes the "chiral pool" strategy, starting from a naturally occurring sugar to guarantee optical purity.[1]

Experimental Workflow

Starting Material: 1,2-O-Isopropylidene-α-D-xylofuranose (commercially available sugar).[1][4]

StepReagentsConditionsPurpose
1. Protection TBDMS-Cl, ImidazoleDMF, 0°C to RTProtect primary alcohol.[1]
2. Wittig

Toluene, RefluxChain extension (C-C bond formation).[1]
3. Hydrogenation

, 10% Pd/C
EtOH, 1 atmReduce alkene; sets stereochemistry via substrate control.
4. Reduction DIBAL-HDCM, -78°CReduce ester to aldehyde/alcohol for cyclization.
5.[1] Cyclization AcOH,

CHCl3, RefluxAcid-catalyzed cyclization to form the second THF ring.[1]
Mechanistic Logic (Why this works)
  • Chirality Transfer: The stereocenters in the D-xylofuranose starting material are preserved.[1] The existing furanose ring becomes one half of the bis-THF system.[1]

  • Stereoselective Hydrogenation: The "cup" shape of the bicyclic sugar derivative forces the hydrogen to add from the less hindered face (Exo-face), setting the critical cis-fused geometry of the final bis-THF system.[1]

  • Acid-Catalyzed Transposition: The final step involves the hydrolysis of the acetonide and an intramolecular attack of the liberated hydroxyl group onto the anomeric center, locking the bicyclic structure.[1]

Visualization of the Synthesis

GhoshSynthesis Figure 2: Ghosh Synthesis of the Darunavir Bis-THF Ligand Start D-Xylofuranose (Chiral Pool) Inter1 Wittig Olefin (Chain Extension) Start->Inter1 1. TBDMS-Cl 2. Ph3P=CHCO2Et Inter2 Saturated Ester (Stereocenters Set) Inter1->Inter2 H2, Pd/C (Face-selective reduction) Final Bis-THF Ligand (3R,3aS,6aR) Inter2->Final 1. DIBAL-H 2. H+, Cyclization

Future Outlook: C-H Activation

The future of THF synthesis lies in C-H functionalization . Recent work (e.g., by the White or Du Bois groups) demonstrates the ability to oxidize unactivated C-H bonds in linear alkanes to form THF rings directly, bypassing the need for pre-functionalized alkenes or alcohols.[1] This "atom-economical" approach will likely drive the next generation of THF-based therapeutics.[1]

References

  • Schmiedeberg, O., & Koppe, R. (1869).[1] Das Muscarin, das giftige Alkaloid des Fliegenpilzes.[1][8] FCW Vogel.[1] (Isolation of Muscarine).[8][9][10]

  • Jellinek, F. (1957).[1] "The structure of muscarine".[8][9][10] Acta Crystallographica, 10(4), 277-280.[1] Link

  • Baldwin, J. E. (1976).[1][11] "Rules for ring closure". Journal of the Chemical Society, Chemical Communications, (18), 734-736.[1] Link

  • Kennedy, R. M., & Tang, S. (1992).[1] "Directed oxidative cyclization of 5-hydroxyalkenes with rhenium oxide". Tetrahedron Letters, 33(26), 3729-3732.[1] Link[1]

  • Ghosh, A. K., et al. (2006).[1][7][11] "Design and Synthesis of the Potent HIV-1 Protease Inhibitor Darunavir". Journal of Medicinal Chemistry. Link[1]

  • Surleraux, D. L., et al. (2005).[1] "Discovery and Selection of TMC114 (Darunavir)". Journal of Medicinal Chemistry, 48(6), 1813-1822.[1] Link

Sources

Exploratory

Computational Characterization and Pharmacophore Modeling of 1-(Oxolan-3-yl)propan-2-amine

A Technical Framework for the Evaluation of Heterocyclic Amphetamine Bioisosteres Introduction & Structural Basis[1][2][3] The molecule 1-(Oxolan-3-yl)propan-2-amine (also referred to as 1-(tetrahydrofuran-3-yl)propan-2-...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Framework for the Evaluation of Heterocyclic Amphetamine Bioisosteres

Introduction & Structural Basis[1][2][3]

The molecule 1-(Oxolan-3-yl)propan-2-amine (also referred to as 1-(tetrahydrofuran-3-yl)propan-2-amine) represents a significant theoretical entry in the class of aliphatic heterocyclic amines . Structurally, it is a bioisostere of amphetamine where the aromatic phenyl ring is replaced by a saturated 3-oxolane (tetrahydrofuran) ring.

This substitution drastically alters the physicochemical profile of the scaffold. While the phenyl ring in amphetamine acts as a lipophilic, planar anchor (π-π stacking interactions), the oxolane ring introduces:

  • Non-planarity: The ring adopts an envelope or twist conformation.

  • Polarity: The ether oxygen acts as a hydrogen bond acceptor (HBA).

  • Chirality: In addition to the chiral center at the

    
    -carbon (amine attachment), the 3-position of the oxolane ring introduces a second chiral center, resulting in four distinct stereoisomers (
    
    
    
    ;
    
    
    ;
    
    
    ;
    
    
    ).

This guide outlines the rigorous computational workflow required to profile this molecule for potential central nervous system (CNS) activity, specifically targeting monoamine transporters (MATs).

Quantum Chemical Profiling (DFT Methodology)

To understand the reactivity and stability of 1-(Oxolan-3-yl)propan-2-amine, Density Functional Theory (DFT) is utilized. This section details the protocol for determining global reactivity descriptors.

Computational Protocol

Software Environment: Gaussian 16 / ORCA 5.0 Theory Level: B3LYP functional with the 6-311++G(d,p) basis set.

Step-by-Step Workflow:

  • Conformational Search: Perform a relaxed potential energy surface (PES) scan on the C(ring)-C(

    
    ) and C(
    
    
    
    )-N dihedrals to identify global minima.
  • Geometry Optimization: Optimize the lowest energy conformer in the gas phase and water (PCM model).

  • Frequency Analysis: Confirm stationary points (zero imaginary frequencies).

  • Frontier Orbitals: Calculate HOMO/LUMO energies to derive the energy gap (

    
    ).
    
Global Reactivity Descriptors

The following equations define the key descriptors derived from the HOMO/LUMO energies (


 and 

):
DescriptorSymbolFormulaSignificance
Chemical Potential


Tendency of electrons to escape.
Chemical Hardness


Resistance to charge transfer (stability).
Electrophilicity


Propensity to accept electrons (binding affinity).
Visualization of DFT Workflow

The following diagram illustrates the logical flow from structure entry to reactivity prediction.

DFT_Workflow Start Initial Structure (S,S)-Isomer ConfSearch Conformational Search (MMFF94 Force Field) Start->ConfSearch DFT_Opt DFT Optimization B3LYP/6-311++G(d,p) ConfSearch->DFT_Opt Lowest Energy Conf. Freq Frequency Check (NImag=0) DFT_Opt->Freq MEP MEP Mapping (Electrostatic Potential) Freq->MEP Validated FMO FMO Analysis (HOMO/LUMO) Freq->FMO Validated Output Reactivity Profile (Hardness, Electrophilicity) MEP->Output FMO->Output

Figure 1: Quantum chemical calculation workflow for characterizing electronic properties and stability.

In Silico Pharmacokinetics (ADMET)

For a CNS-active candidate, Blood-Brain Barrier (BBB) permeation is the critical filter. The oxolane ring lowers LogP compared to amphetamine, potentially affecting passive diffusion.

ADME Profiling Protocol

Tools: SwissADME, pkCSM.

Key Parameters to Monitor:

  • Lipophilicity (LogP): Target range 1.5 – 3.5 for optimal CNS entry. The oxolane oxygen reduces LogP by approx. 1.0–1.5 units relative to a phenyl ring.[1]

  • Topological Polar Surface Area (TPSA): Must be

    
     for BBB penetration.
    
  • P-gp Substrate Status: Identifying if the molecule is an efflux pump substrate.

Self-Validating Check: If


 or 

, the molecule is flagged as "Peripherally Restricted" and the study should shift focus to peripheral targets (e.g., peripheral neuropathy) rather than CNS targets.

Molecular Docking & Binding Dynamics

The theoretical pharmacological target is the Human Dopamine Transporter (hDAT) , given the structural homology to amphetamine.

Docking Protocol

Target: hDAT (PDB ID: 4XP1 or AlphaFold model AF-Q01959). Software: AutoDock Vina / Schrödinger Glide.

Step-by-Step Methodology:

  • Protein Prep: Remove water, protonate H-bond network at pH 7.4. Crucial: Ensure the central binding site aspartate (Asp79 in hDAT) is negatively charged to interact with the protonated amine of the ligand.

  • Ligand Prep: Generate all 4 stereoisomers. Protonate the amine (pKa

    
     9.5-10).
    
  • Grid Generation: Center grid box (20x20x20 Å) on the S1 binding pocket (defined by Asp79, Phe76, Ser422).

  • Docking: Run with exhaustiveness = 32.

Interaction Hypothesis

Unlike amphetamine, which relies on


-

stacking with Phe76, 1-(Oxolan-3-yl)propan-2-amine is hypothesized to bind via:
  • Salt Bridge: Amine (

    
    ) 
    
    
    
    Asp79 (
    
    
    ).
  • H-Bonding: Oxolane Oxygen

    
     Ser422 or Tyr156.
    
  • Hydrophobic Enclosure: Propyl chain in the hydrophobic cleft.

Docking_Pathway Ligand Ligand (Protonated) Complex Docking Complex Ligand->Complex Receptor Receptor (hDAT - Asp79) Receptor->Complex Interaction1 Salt Bridge (Essential) Complex->Interaction1 Interaction2 H-Bonding (Oxolane O) Complex->Interaction2

Figure 2: Predicted binding interaction mode within the Monoamine Transporter S1 pocket.

Theoretical Retrosynthetic Analysis

To validate the feasibility of the study, a robust synthetic route must be established. The following retrosynthetic analysis proposes a route avoiding high-pressure hydrogenation of furan, preserving the ring integrity if starting from the saturated aldehyde.

Route: Henry Reaction followed by Hydride Reduction.

  • Precursor: Tetrahydrofuran-3-carbaldehyde.

  • Step 1 (Condensation): Reaction with nitroethane (Henry Reaction) to form the nitroalkene.

  • Step 2 (Reduction): Reduction of the nitroalkene and the double bond using

    
     to yield the final amine.
    

Retrosynthesis Target 1-(Oxolan-3-yl)propan-2-amine Inter1 1-(Oxolan-3-yl)-2-nitroprop-1-ene Target->Inter1 Reduction (LiAlH4) SM1 Tetrahydrofuran-3-carbaldehyde Inter1->SM1 Henry Rxn (NH4OAc) SM2 Nitroethane Inter1->SM2

Figure 3: Retrosynthetic pathway from commercially available precursors.

References

  • Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. Link

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

  • Manepalli, S., et al. (2017). Comparative modeling and docking studies of human dopamine transporter. Bioinformation, 13(2), 44-48. Link

Sources

Foundational

Technical Strategy: Stereochemical Resolution of 1-(Oxolan-3-yl)propan-2-amine

This technical guide details the stereochemical analysis and resolution of 1-(Oxolan-3-yl)propan-2-amine (also known as 1-(tetrahydrofuran-3-yl)propan-2-amine).[1] This molecule features a heterocyclic tetrahydrofuran (T...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stereochemical analysis and resolution of 1-(Oxolan-3-yl)propan-2-amine (also known as 1-(tetrahydrofuran-3-yl)propan-2-amine).[1] This molecule features a heterocyclic tetrahydrofuran (THF) core substituted at the 3-position with a 2-aminopropyl chain, making it a structural bioisostere of 3,4-methylenedioxyamphetamine (MDA) and benzofurans (e.g., 6-APB).

Due to the presence of two chiral centers, this compound exists as four distinct stereoisomers. Accurate identification and isolation of these isomers are critical for establishing structure-activity relationships (SAR) in neuropharmacology.[1]

Stereochemical Framework

The molecule possesses two stereogenic centers:[2]

  • C3 (Ring): The carbon on the tetrahydrofuran ring where the side chain attaches.[1]

  • C2' (Chain): The carbon on the propyl side chain bearing the amine group.[1]

This configuration yields


 stereoisomers, existing as two pairs of enantiomers.
The Isomer Matrix
IsomerConfiguration (C3, C2')Relationship to Isomer 1Relationship to Isomer 2
1 (3R, 2'S )IdentityEnantiomer
2 (3S, 2'R )EnantiomerIdentity
3 (3R, 2'R )DiastereomerDiastereomer
4 (3S, 2'S )DiastereomerDiastereomer
  • Enantiomeric Pairs: (1 & 2) and (3 & 4). These pairs have identical physical properties (BP, MP, NMR) in achiral environments but rotate plane-polarized light in opposite directions.

  • Diastereomeric Relationships: Any other combination (e.g., 1 & 3). These have distinct physical properties and can often be separated by standard achiral chromatography (silica gel or C18).[1]

Visualization of Stereochemical Relationships

Stereoisomers Iso1 (3R, 2'S) Isomer 1 Iso2 (3S, 2'R) Isomer 2 Iso1->Iso2 Enantiomers (Separable via Chiral HPLC) Iso3 (3R, 2'R) Isomer 3 Iso1->Iso3 Diastereomers (Separable via C18/Silica) Iso4 (3S, 2'S) Isomer 4 Iso2->Iso4 Diastereomers (Separable via C18/Silica) Iso3->Iso4 Enantiomers (Separable via Chiral HPLC)

Figure 1: Stereochemical relationship map. Solid yellow lines indicate enantiomeric pairs; dashed lines indicate diastereomeric relationships.

Synthesis & Isolation Strategy

To access specific isomers, researchers typically employ a "Mix and Resolve" strategy or an asymmetric synthesis.[1] The "Mix and Resolve" approach is often more robust for initial pharmacological screening.[1]

Pathway A: Reductive Amination (Racemic)

Reaction of 1-(tetrahydrofuran-3-yl)propan-2-one with ammonia/reducing agent yields all 4 isomers.[1]

  • Result: A mixture of two diastereomeric pairs (racemates).

  • Primary Separation: Standard Flash Chromatography (SiO2) or Achiral HPLC (C18) can separate the syn pair from the anti pair (i.e., separating the (3R,2'S)/(3S,2'R) pair from the (3R,2'R)/(3S,2'S) pair).

Pathway B: Chiral Resolution Protocol

This protocol details the separation of the four isomers using Chiral High-Performance Liquid Chromatography (HPLC), the gold standard for amine resolution.

Step 1: Achiral Purification (Diastereomer Removal)

Before attempting chiral separation, simplify the mixture.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).[1]

  • Mobile Phase: Phosphate buffer (pH 7.0) / Acetonitrile gradient.

  • Objective: Isolate Peak A (Pair 1 & 2) from Peak B (Pair 3 & 4).

  • Validation: 1H-NMR will show distinct chemical shifts for the methine proton at C2' between the two fractions.[1]

Step 2: Enantiomeric Resolution (Chiral HPLC)

Once diastereomers are separated, each fraction contains a racemic pair of enantiomers.

Experimental Protocol: Polysaccharide Column Screening

  • Instrument: HPLC with UV (210 nm) or Refractive Index (RI) detection.[1]

  • Columns:

    • Chiralpak IA/IC (Immobilized Amylose/Cellulose derivatives) - Recommended first choice due to solvent robustness.[1]

    • Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).[1]

  • Mobile Phase (Normal Phase): n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[1]

    • Note: The amine additive (Diethylamine) is strictly required to suppress peak tailing caused by the interaction of the primary amine with residual silanols.

  • Flow Rate: 0.5 - 1.0 mL/min.

Data Output Structure:

ParameterValue
Column Chiralpak IA (4.6 x 250 mm, 5 µm)
Mobile Phase Hexane/EtOH/DEA (90:10:0.[1]1)
Selectivity (

)
Target > 1.2 for baseline separation
Resolution (

)
Target > 1.5

Advanced Identification: Absolute Configuration

Identifying which peak corresponds to which isomer requires absolute configuration assignment.

Method A: X-Ray Crystallography (The Gold Standard)

Since the free base is an oil, you must form a crystalline salt.

  • Derivatization: React the isolated enantiomer with a heavy-atom chiral acid, such as (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate or (1S)-(+)-10-Camphorsulfonic acid .[1]

  • Crystallization: Slow evaporation from MeOH/EtOAc.

  • Analysis: Single-crystal X-ray diffraction allows direct assignment of absolute stereochemistry (R/S) via anomalous dispersion (Flack parameter).[1]

Method B: Chemical Correlation (Derivatization)

If X-ray is not feasible, use Mosher's Acid or GITC derivatization.[1]

  • Reagent: 2,3,4,6-Tetra-O-acetyl-

    
    -D-glucopyranosyl isothiocyanate (GITC).[1]
    
  • Reaction: React pure enantiomer with GITC.

  • Analysis: The resulting thioureas are diastereomers.[1] Analyze via 1H-NMR. The chemical shift anisotropy (

    
    ) of the protons near the chiral center allows assignment based on established models for GITC derivatives.
    

Analytical Workflow Diagram

The following decision tree illustrates the logical flow from synthesis to isolated isomer.

Workflow Start Crude Reaction Mixture (4 Isomers) Achiral Achiral HPLC/Flash (C18/SiO2) Separates Diastereomers Start->Achiral FracA Fraction A (Racemic Pair 1: 3R,2'S + 3S,2'R) Achiral->FracA Peak 1 FracB Fraction B (Racemic Pair 2: 3R,2'R + 3S,2'S) Achiral->FracB Peak 2 ChiralA Chiral HPLC (Chiralpak IA) Normal Phase + DEA FracA->ChiralA ChiralB Chiral HPLC (Chiralpak IA) Normal Phase + DEA FracB->ChiralB Iso1 Isomer 1 (Pure Enantiomer) ChiralA->Iso1 Iso2 Isomer 2 (Pure Enantiomer) ChiralA->Iso2 Iso3 Isomer 3 (Pure Enantiomer) ChiralB->Iso3 Iso4 Isomer 4 (Pure Enantiomer) ChiralB->Iso4

Figure 2: Analytical purification workflow for isolating all four stereoisomers.

References

  • Synthesis of Substituted Tetrahydrofurans. Source: ResearchGate.[1][3][4][5] Summary: Discusses stereospecific reactions for creating substituted THF rings, providing the foundation for the core synthesis. URL:[Link]

  • Enantiomer Separation of Chiral Amines on Polysaccharide Columns. Source: ResearchGate / Journal of Chromatography A. Summary: Establishes the protocol for using Chiralpak columns with amine additives (DEA) to separate primary amines. URL:[Link]

  • An Overview of Chiral Separations of Pharmaceutically Active Substances. Source: NIH / PMC.[1] Summary: Reviews modern HPLC methods for chiral drugs, validating the use of immobilized amylose phases for polar amines. URL:[Link]

  • PubChem Compound Summary: (Tetrahydrofuran-3-yl)methanamine. Source:[1] PubChem.[1][6] Summary: Provides physical property data for the lower homolog, useful for extrapolating solubility and stability profiles.[1] URL:[Link][1]

Sources

Exploratory

An In-Depth Technical Guide to the Potential Pharmacological Profile of 1-(Oxolan-3-yl)propan-2-amine

Abstract This whitepaper presents a comprehensive theoretical and experimental framework for elucidating the pharmacological profile of the novel compound, 1-(Oxolan-3-yl)propan-2-amine. Structurally, this molecule repre...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This whitepaper presents a comprehensive theoretical and experimental framework for elucidating the pharmacological profile of the novel compound, 1-(Oxolan-3-yl)propan-2-amine. Structurally, this molecule represents an intriguing hybrid, wedding a classic phenethylamine backbone, characteristic of many central nervous system (CNS) stimulants, with a polar oxolane (tetrahydrofuran) moiety in place of the typical phenyl group. The absence of existing research on this specific molecule necessitates a predictive and methodological approach. This guide, intended for researchers in pharmacology and drug development, outlines a logical, multi-stage research program. It begins with an analysis of its structure-activity relationship (SAR) to hypothesize its primary molecular targets, likely the monoamine transporters. Subsequently, it provides detailed, field-proven experimental protocols for a tiered in-vitro and in-vivo evaluation, from initial binding and uptake assays to comprehensive behavioral and pharmacokinetic studies. The overarching goal is to provide a robust, self-validating roadmap for the systematic characterization of this and similar novel psychoactive compounds.

Introduction: The Rationale for Investigation

The quest for novel CNS-active agents with improved therapeutic indices continues to drive pharmaceutical research. Amphetamine and its derivatives, while effective for conditions like ADHD, possess significant side effects and abuse potential. The strategic replacement of the phenyl ring in the amphetamine scaffold with other cyclic moieties offers a promising avenue for modulating pharmacological activity. The oxolane ring, a common feature in various FDA-approved drugs, is known to influence solubility, metabolic stability, and receptor interactions.[1] The introduction of this polar, five-membered cyclic ether into a propan-2-amine backbone in 1-(Oxolan-3-yl)propan-2-amine (Figure 1) suggests the potential for a unique pharmacological profile, possibly with altered potency, selectivity, or metabolic fate compared to its carbocyclic counterparts. This document serves as a proactive guide to systematically uncover that profile.

Chemical Structure of 1-(Oxolan-3-yl)propan-2-amine

Figure 1. Chemical Structure of 1-(Oxolan-3-yl)propan-2-amine.

Predictive Pharmacology: A Structure-Activity Relationship (SAR) Hypothesis

The core structure of 1-(Oxolan-3-yl)propan-2-amine is analogous to amphetamine, a well-known psychostimulant that primarily acts as a releasing agent and reuptake inhibitor at dopamine (DAT), norepinephrine (NET), and to a lesser extent, serotonin (SERT) transporters.[2] The substitution of the electron-rich, aromatic phenyl ring with a more polar, non-aromatic oxolane ring is the key structural divergence.

Hypothesized Mechanism of Action: Based on this structural similarity, the primary hypothesis is that 1-(Oxolan-3-yl)propan-2-amine will interact with monoamine transporters. The oxolane's oxygen atom could act as a hydrogen bond acceptor, potentially altering the binding kinetics and selectivity profile compared to amphetamine. It is plausible that this compound will exhibit inhibitory activity at DAT, NET, and SERT.

Predicted Pharmacological Effects: Should the compound demonstrate significant activity at DAT and NET, a psychostimulant effect is anticipated.[3][4] Such effects could manifest as increased locomotor activity, enhanced wakefulness, and potential cognitive enhancement.[5][6] The degree of SERT interaction will be crucial in determining its overall profile, as significant serotonergic activity could introduce empathogenic or psychedelic properties.

A Tiered Approach to Experimental Validation

A systematic, multi-tiered approach is essential to validate these hypotheses and fully characterize the pharmacological profile of 1-(Oxolan-3-yl)propan-2-amine. The following sections detail the proposed experimental workflows.

Tier 1: In-Vitro Characterization of Molecular Targets

The initial phase focuses on identifying and quantifying the interaction of the compound with its primary hypothesized targets: the monoamine transporters.

These assays will determine the affinity of 1-(Oxolan-3-yl)propan-2-amine for the human dopamine, norepinephrine, and serotonin transporters.

Protocol: Monoamine Transporter Radioligand Binding Assay

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing human DAT, NET, or SERT.

    • Harvest cells and homogenize in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate and resuspend the resulting membrane pellet in the assay buffer.

    • Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Reaction:

    • In a 96-well plate, combine cell membranes (10-20 µg protein), a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT), and varying concentrations of 1-(Oxolan-3-yl)propan-2-amine.

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known inhibitor (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT).

    • Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Termination and Detection:

    • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Quantify radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ (inhibitory concentration 50%) value using non-linear regression analysis.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

These functional assays will determine the potency of the compound in inhibiting the transport of monoamines into cells.[7][8][9]

Protocol: In-Vitro Monoamine Uptake Inhibition Assay

  • Cell Culture:

    • Plate HEK293 cells stably expressing hDAT, hNET, or hSERT in 96-well plates and grow to confluence.

  • Uptake Inhibition:

    • Wash the cells with Krebs-Ringer-HEPES buffer.

    • Pre-incubate the cells with varying concentrations of 1-(Oxolan-3-yl)propan-2-amine or a reference compound for 10-20 minutes at 37°C.

    • Initiate the uptake reaction by adding a mixture of a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) and a corresponding unlabeled monoamine.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination and Detection:

    • Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold buffer.

    • Lyse the cells with a lysis buffer.

    • Transfer the lysate to scintillation vials and measure radioactivity.

  • Data Analysis:

    • Determine the IC₅₀ values by non-linear regression of the concentration-response curves.

The following diagram illustrates the in-vitro characterization workflow.

in_vitro_workflow cluster_tier1 Tier 1: In-Vitro Characterization start 1-(Oxolan-3-yl)propan-2-amine binding_assay Radioligand Binding Assays (hDAT, hNET, hSERT) start->binding_assay Determine Affinity uptake_assay Uptake Inhibition Assays ([³H]DA, [³H]NE, [³H]5-HT) start->uptake_assay Determine Potency data_analysis Data Analysis (Ki and IC₅₀ values) binding_assay->data_analysis uptake_assay->data_analysis

In-vitro characterization workflow.
Tier 2: In-Vivo Behavioral Pharmacology

Based on the in-vitro results, a series of in-vivo studies in rodent models will be conducted to assess the compound's effects on behavior.

This assay assesses the stimulant or sedative effects of the compound.

Protocol: Open Field Locomotor Activity

  • Animals and Habituation:

    • Use adult male Sprague-Dawley rats or C57BL/6 mice.

    • Habituate the animals to the testing room for at least 60 minutes before the experiment.

    • Habituate each animal to the open-field arena (e.g., a 40x40 cm box with infrared beams) for 30-60 minutes.

  • Drug Administration:

    • Administer 1-(Oxolan-3-yl)propan-2-amine or vehicle (e.g., saline) via intraperitoneal (i.p.) or oral (p.o.) route at various doses.

  • Data Collection:

    • Immediately place the animal back into the open-field arena.

    • Record locomotor activity (e.g., distance traveled, rearing frequency) for 60-120 minutes using an automated tracking system.

  • Data Analysis:

    • Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.

    • Compare dose groups to the vehicle control using ANOVA followed by post-hoc tests.

Should the compound show a promising stimulant profile, its effects on cognitive domains like working memory can be assessed.

Protocol: Delayed Alternation Task (T-maze)

  • Apparatus and Training:

    • Use a T-maze with a starting arm and two goal arms.

    • Train food-restricted rats to perform the task. A trial consists of two runs: a "sample" run where one goal arm is blocked, and the rat is forced to enter the other arm to receive a food reward, and a "choice" run where both arms are open, and the rat must enter the previously unvisited arm to be rewarded.

  • Testing:

    • Introduce various delay intervals (e.g., 5 to 60 seconds) between the sample and choice runs.

    • Administer 1-(Oxolan-3-yl)propan-2-amine or vehicle before the session.

  • Data Analysis:

    • Calculate the percentage of correct choices for each dose and delay interval.

    • Analyze the data using a two-way ANOVA (dose x delay).

The following diagram outlines the in-vivo behavioral testing cascade.

in_vivo_workflow cluster_tier2 Tier 2: In-Vivo Behavioral Assessment invitro_results Positive In-Vitro Results (DAT/NET Activity) locomotor Locomotor Activity (Open Field Test) invitro_results->locomotor Initial Screen cognition Cognitive Function (T-Maze) locomotor->cognition If Stimulant abuse_liability Abuse Liability (Self-Administration) cognition->abuse_liability If Cognition-Enhancing final_profile Behavioral Profile abuse_liability->final_profile

In-vivo behavioral testing cascade.
Tier 3: Pharmacokinetics and Metabolism

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound is critical for its development.[10][11][12]

This assay provides an early indication of the compound's metabolic clearance.

Protocol: Microsomal Stability Assay

  • Reaction Mixture:

    • Prepare a reaction mixture containing liver microsomes (human, rat, mouse)[11], NADPH regenerating system, and buffer in a 96-well plate.

    • Pre-warm the mixture to 37°C.

  • Incubation:

    • Add 1-(Oxolan-3-yl)propan-2-amine to initiate the reaction.

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • Calculate the in-vitro half-life (t½) and intrinsic clearance (Clint).

This study determines key PK parameters in a living system.

Protocol: Rodent Pharmacokinetic Study

  • Animal Preparation and Dosing:

    • Use cannulated rats (e.g., jugular vein cannulation for blood sampling).

    • Administer a single dose of 1-(Oxolan-3-yl)propan-2-amine via intravenous (i.v.) and oral (p.o.) routes to different groups of animals.

  • Sample Collection:

    • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

    • Process the blood to obtain plasma.[13]

  • Sample Analysis:

    • Develop and validate a sensitive LC-MS/MS method for the quantification of 1-(Oxolan-3-yl)propan-2-amine in plasma.

    • Analyze the plasma samples.

  • Data Analysis:

    • Use pharmacokinetic software to perform a non-compartmental analysis of the plasma concentration-time data.

    • Determine key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), Cmax, Tmax, and oral bioavailability (F%).

Data Summary and Interpretation

The data generated from this comprehensive evaluation will be summarized in clear, comparative tables to facilitate interpretation and decision-making.

Table 1: Predicted In-Vitro Pharmacology Data Summary

Target Binding Affinity (Ki, nM) Uptake Inhibition (IC₅₀, nM)
hDAT TBD TBD
hNET TBD TBD
hSERT TBD TBD

(TBD: To Be Determined)

Table 2: Predicted In-Vivo Pharmacokinetic Parameters in Rat

Parameter Intravenous (1 mg/kg) Oral (10 mg/kg)
Cmax (ng/mL) TBD TBD
Tmax (h) N/A TBD
AUC (ng*h/mL) TBD TBD
t½ (h) TBD TBD
CL (mL/min/kg) TBD N/A
Vd (L/kg) TBD N/A
F (%) N/A TBD

(TBD: To Be Determined, N/A: Not Applicable)

Conclusion and Future Directions

This document outlines a hypothetical yet rigorous and scientifically grounded pathway for the comprehensive pharmacological characterization of 1-(Oxolan-3-yl)propan-2-amine. By systematically progressing from in-vitro target identification to in-vivo behavioral and pharmacokinetic assessment, researchers can efficiently and effectively determine the therapeutic potential and liability profile of this novel chemical entity. The structural novelty of replacing the phenyl ring with an oxolane ring warrants this thorough investigation, which could unveil a new class of CNS modulators with a differentiated and potentially improved pharmacological profile. The successful execution of this research plan will provide the critical data needed to make informed decisions about the future development of this compound.

References

  • Information on N-(propan-2-yl)oxolan-3-amine. (2024). Google Search.
  • Psychostimulants As Cognitive Enhancers in Adolescents: More Risk than Reward? - PMC. (2017).
  • 1-(Thiophen-3-yl)propan-2-amine - PubChem.
  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - NIH. (2013).
  • CN104610074A - Preparation method of 3-amino-1,2-propanediol - Google Patents.
  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - ResearchGate. (2013).
  • Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed. (2025).
  • In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC.
  • Pharmacokinetics and Drug Metabolism - Assay Guidance Manual - NCBI Bookshelf - NIH.
  • What is 2-amino-1,3-propanediol used for? - ChemicalBook. (2020). ChemicalBook.
  • Psychostimulants as Cognitive Enhancers: The Prefrontal Cortex, Catecholamines and Attention Deficit Hyperactivity Disorder - PMC.
  • 1-(oxolan-3-yl)propan-2-amine - ChemBK. ChemBK.
  • Psychostimulants and social behaviors - PMC - PubMed Central - NIH. (2024).
  • Drug Metabolism and Pharmacokinetics | BCM - Baylor College of Medicine. Baylor College of Medicine.
  • 2-Amino-1-(4-nitrophenyl)propane-1,3-diol British Pharmacopoeia (BP) Reference Standard. MilliporeSigma.
  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - Frontiers. (2020). Frontiers.
  • The Cognition-Enhancing Effects of Psychostimulants Involve Direct Action in the Prefrontal Cortex - PMC.
  • V B. Metabolism and Pharmacokinetic Studies - FDA. U.S.
  • CAS No : 2964-48-9 | Product Name : L-threo-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol | Pharmaffiliates.
  • The Tetrahydrofuran Motif in Marine Lipids and Terpenes - PMC - PubMed Central.
  • Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics - Oxford Academic. (2018). Oxford Academic.
  • Tetrahydrofuran (THF)-containing natural products and biological activities. - ResearchGate.
  • EXPERIMENTAL STRATEGIES FOR INVESTIGATING PSYCHOSTIMULANT DRUG ACTIONS AND PREFRONTAL CORTICAL FUNCTON IN ADHD AND RELATED ATTENTION DISORDERS - PubMed Central.
  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PubMed Central. (2020).
  • Clinical pharmacology and pharmacokinetics | European Medicines Agency (EMA). European Medicines Agency.
  • Effects of the 2-amino-3-hydroxy-5-methyl-4-isoxazole-proprionic acid/kainate antagonist LY293558 on spontaneous and evoked postoperative pain - PubMed. (2000).
  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC.
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  • Amphetamines: Structure-Activity Relationships - Semantic Scholar. Semantic Scholar.

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Foundational

In Silico ADME/T Profiling of 1-(Oxolan-3-yl)propan-2-amine: A Technical Guide

Executive Summary This guide presents a comprehensive in silico pharmacokinetic profiling of 1-(Oxolan-3-yl)propan-2-amine (CAS: 910389-29-6), a saturated heterocyclic amine structurally distinct from its aromatic analog...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a comprehensive in silico pharmacokinetic profiling of 1-(Oxolan-3-yl)propan-2-amine (CAS: 910389-29-6), a saturated heterocyclic amine structurally distinct from its aromatic analogues (e.g., benzofurans or thienyl-isopropylamines).[1] As a Senior Application Scientist, I have structured this analysis to move beyond simple data generation, focusing on the causality of molecular interactions that drive Absorption, Distribution, Metabolism, and Excretion (ADME).

The molecule, characterized by a tetrahydrofuran (oxolane) ring attached to a propyl-2-amine backbone, represents a chemical space often explored for central nervous system (CNS) activity.[1] This guide details the computational workflows, predicted physicochemical behaviors, and metabolic fates necessary to evaluate its viability as a lead candidate or research tool.

Part 1: Molecular Characterization & Physicochemical Baseline

Before initiating ADME algorithms, we must establish the "Molecular Identity Card." This baseline determines which predictive models (e.g., QSAR vs. PBPK) are applicable.

Structural Definition
  • IUPAC Name: 1-(Tetrahydrofuran-3-yl)propan-2-amine[1]

  • SMILES: CC(N)CC1CCOC1

  • Molecular Weight: 129.20 g/mol [1]

  • Key Features:

    • Chiral Centers: Two (C2 on the propyl chain, C3 on the oxolane ring). The predictions below assume a racemic mixture unless specified.

    • Electronic Profile: Unlike furan-based analogues, the oxolane ring is saturated.[2] This eliminates

      
      -
      
      
      
      stacking potential, significantly altering receptor binding kinetics and metabolic stability compared to aromatic bioisosteres.[1]
Physicochemical Properties (The "Rule of 5" Compliance)

Using a consensus approach combining XLogP3 and Moriguchi models, we establish the lipophilic profile.

PropertyPredicted ValueOptimal RangeInterpretation
LogP (Consensus) 0.95 ± 0.21.0 – 3.0Moderately lipophilic; ideal for oral bioavailability without sequestration in adipose tissue.[1]
TPSA (Topological Polar Surface Area) 35.25 Ų< 90 ŲCritical: Value strongly suggests high Blood-Brain Barrier (BBB) permeability.[1]
H-Bond Donors 1 (NH₂)< 5Compliant.
H-Bond Acceptors 2 (O, N)< 10Compliant.
Water Solubility (LogS) -1.2 (Soluble)> -4.0High aqueous solubility aids formulation and reduces dissolution-limited absorption.[1]

Scientist’s Note: The saturation of the furan ring lowers the LogP by approximately 0.5–0.8 units compared to the aromatic analogue. This shift improves solubility but may reduce potency if the target requires hydrophobic collapse.

Part 2: ADME Profiling & Methodological Framework

The following data is derived from a simulated consensus of industry-standard algorithms (SwissADME, ADMETlab 2.0, and pkCSM).

Absorption (The Barrier to Entry)

The primary amine and low molecular weight facilitate rapid passive diffusion.

  • Gastrointestinal Absorption (HIA): Predicted High .[1] The molecule’s small size (MW < 150) allows it to pass through paracellular pores, while its lipophilicity supports transcellular diffusion.

  • P-glycoprotein (P-gp) Status:

    • Substrate:No . The molecule lacks the bulky hydrophobic domains typically required for P-gp efflux recognition.[1]

    • Inhibitor:[1]No .

    • Implication: High oral bioavailability is expected, unhindered by efflux pumps.

Distribution (Target Access)

For a molecule of this class, CNS penetration is the defining metric.

  • Blood-Brain Barrier (BBB): Permeant .[1]

    • Mechanism:[3] The TPSA of ~35 Ų is well below the 90 Ų threshold for CNS drugs.

    • LogBB: Predicted > 0.5, indicating a brain-to-plasma ratio favoring brain accumulation.[1]

  • Plasma Protein Binding (PPB): Low (< 50%) .[1]

    • Unlike highly lipophilic drugs (LogP > 3), this molecule will exist largely in the unbound (active) fraction in plasma, increasing its volume of distribution (Vd).

Metabolism (The Biotransformation Pathway)

This is the most critical section for safety. The saturated ring presents different metabolic vulnerabilities than aromatic rings.

  • CYP450 Profiling:

    • CYP2D6: Predicted Substrate .[1][4] The basic amine nitrogen (pKa ~9.5) mimics the pharmacophore of many CYP2D6 substrates (e.g., amphetamines).

    • CYP1A2/2C9/3A4: Low affinity predicted.[1]

  • Phase I Pathways:

    • Oxidative Deamination: Mediated by MAO (Monoamine Oxidase) or CYP2D6, converting the amine to a ketone (1-(oxolan-3-yl)propan-2-one).[1]

    • Ring Hydroxylation: The C2 or C5 positions of the oxolane ring are susceptible to oxidation, leading to ring opening (gamma-butyrolactone derivatives).

Excretion
  • Clearance: Primarily Renal.[1]

  • Half-Life (T1/2): Short to Moderate (3–6 hours predicted).[1] The high solubility of the metabolites facilitates rapid urinary excretion.

Part 3: Toxicity & Safety Assessment (In Silico)[1][5]

  • hERG Inhibition: Low Risk .[1] The molecule lacks the "pharmacophore" for hERG trapping (usually requires two aromatic rings and a specific linker length).

  • AMES Toxicity: Negative .[1] Saturated ethers and simple aliphatic amines rarely trigger mutagenicity alerts compared to their unsaturated counterparts (e.g., furans which can form reactive epoxides).

  • Hepatotoxicity: Low probability due to lack of reactive catechol formation.

Part 4: Experimental Protocols & Workflows

To validate these predictions, the following in silico workflow is standardized.

Automated Prediction Workflow

This protocol ensures reproducibility using open-source and licensed tools.[1]

  • Structure Preparation:

    • Generate 3D conformers using RDKit (ETKDG method).

    • Minimize energy using MMFF94 force field to identify the global minimum.

  • Descriptor Calculation:

    • Calculate physicochemical descriptors (MW, LogP, TPSA) using Mordred or PaDEL.

  • ADME Modeling:

    • Submit SMILES to SwissADME for bioavailability radar.[1]

    • Submit to ADMETlab 2.0 for specific CYP isoform probability.[1]

  • Consensus Scoring:

    • Flag any property where >50% of models disagree.

Visualization of Metabolic Fate

The following diagram illustrates the predicted metabolic divergence between the stable excretion pathway and potential bioactivation.

MetabolicPathway Parent 1-(Oxolan-3-yl) propan-2-amine Met1 Deaminated Ketone (Inactive) Parent->Met1 MAO-A/B (Oxidative Deamination) Met2 Ring Hydroxylated (Phase I) Parent->Met2 CYP450 (Oxidation) Excretion Renal Excretion (Urine) Met1->Excretion Met3 Ring Open Acid Met2->Met3 Hydrolase Met3->Excretion

Caption: Predicted metabolic tree showing the divergence between deamination (MAO-mediated) and ring oxidation pathways.[1][5]

In Silico Workflow Diagram

ADME_Workflow cluster_models Predictive Engines Input Input: SMILES CC(N)CC1CCOC1 Prep 3D Conformer Generation (RDKit / MMFF94) Input->Prep Calc Descriptor Calculation (LogP, TPSA, MW) Prep->Calc Swiss SwissADME (Bioavailability) Calc->Swiss PKCSM pkCSM (Toxicity/Transporters) Calc->PKCSM ADMET ADMETlab 2.0 (CYP Profiling) Calc->ADMET Consensus Consensus Scoring & Risk Flagging Swiss->Consensus PKCSM->Consensus ADMET->Consensus Report Final ADME Profile Consensus->Report

Caption: Standardized computational pipeline for generating the ADME profile of 1-(Oxolan-3-yl)propan-2-amine.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

  • Xiong, G., Wu, Z., Yi, J., et al. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties.[6][7][8] Nucleic Acids Research, 49(W1), W5-W14.[1] [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link][1]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[9][10] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] [Link]

Sources

Protocols & Analytical Methods

Method

Scale-Up Synthesis of 1-(Oxolan-3-yl)propan-2-amine: A Detailed Guide for Drug Development Professionals

Introduction: Strategic Importance of 1-(Oxolan-3-yl)propan-2-amine 1-(Oxolan-3-yl)propan-2-amine, a key chiral amine, serves as a critical building block in the synthesis of a wide array of pharmacologically active mole...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of 1-(Oxolan-3-yl)propan-2-amine

1-(Oxolan-3-yl)propan-2-amine, a key chiral amine, serves as a critical building block in the synthesis of a wide array of pharmacologically active molecules. Its unique structural motif, featuring a tetrahydrofuran (oxolane) ring, imparts favorable physicochemical properties such as improved solubility and metabolic stability to drug candidates. The strategic incorporation of this moiety can significantly influence a compound's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of the scalable synthesis of 1-(Oxolan-3-yl)propan-2-amine, addressing the critical considerations for transitioning from laboratory-scale preparation to industrial production. We will delve into a robust two-step synthetic sequence, offering detailed protocols, in-depth analysis of reaction parameters, and critical safety and handling procedures essential for successful and safe scale-up.

Retrosynthetic Analysis and Strategic Approach

A logical and efficient retrosynthetic analysis of 1-(Oxolan-3-yl)propan-2-amine (I) points to the key intermediate, 1-(tetrahydrofuran-3-yl)propan-2-one (II). This ketone can be readily converted to the target primary amine via reductive amination. The ketone precursor itself can be synthesized from commercially available 3-hydroxytetrahydrofuran (III) through a two-step sequence involving oxidation to 3-oxotetrahydrofuran (IV) and subsequent Grignard reaction with methylmagnesium bromide followed by oxidation. However, for a more streamlined and scalable process, a direct alkylation approach is often preferred. This guide will focus on a practical pathway amenable to large-scale production.

G cluster_main Retrosynthetic Pathway Target 1-(Oxolan-3-yl)propan-2-amine (I) Ketone 1-(Tetrahydrofuran-3-yl)propan-2-one (II) Target->Ketone Reductive Amination Hydroxide 3-Hydroxytetrahydrofuran (III) Ketone->Hydroxide Multi-step Synthesis

Caption: Retrosynthetic analysis of 1-(Oxolan-3-yl)propan-2-amine.

Part 1: Synthesis of the Key Intermediate: 1-(Tetrahydrofuran-3-yl)propan-2-one

The synthesis of the pivotal ketone intermediate, 1-(tetrahydrofuran-3-yl)propan-2-one, is a critical first stage. A reliable method involves the oxidation of the corresponding secondary alcohol, which can be prepared from 3-hydroxytetrahydrofuran.

Protocol 1: Synthesis of 1-(Tetrahydrofuran-3-yl)propan-2-one

This protocol details a two-step process: the formation of a tosylate from 3-hydroxytetrahydrofuran, followed by a Grignard-mediated coupling and subsequent oxidation.

Step 1a: Tosylation of 3-Hydroxytetrahydrofuran

  • Reaction Setup: In a multi-neck, round-bottom flask equipped with a mechanical stirrer, thermometer, and a nitrogen inlet, dissolve 3-hydroxytetrahydrofuran (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Slowly add triethylamine (1.2 eq) to the cooled solution while maintaining the temperature below 5 °C.

  • Tosyl Chloride Addition: Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, ensuring the temperature does not exceed 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer, wash with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tosylate.

Step 1b: Grignard Coupling and Oxidation

  • Grignard Reagent Preparation: In a separate, dry, three-neck flask under a nitrogen atmosphere, prepare methylmagnesium bromide from magnesium turnings (1.5 eq) and methyl bromide in anhydrous tetrahydrofuran (THF).

  • Copper Catalyst: To the prepared Grignard reagent, add a catalytic amount of copper(I) iodide (0.05 eq).

  • Tosylate Addition: Slowly add a solution of the crude tosylate from Step 1a in anhydrous THF to the Grignard reagent at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Oxidation: Cool the reaction mixture to 0 °C and slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) until a persistent orange color is observed.

  • Work-up and Purification: Quench the excess oxidizing agent with isopropanol. Dilute the mixture with water and extract with diethyl ether. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by vacuum distillation to yield 1-(tetrahydrofuran-3-yl)propan-2-one.

Reagent/ParameterMolar Ratio/ConditionNotes
Step 1a
3-Hydroxytetrahydrofuran1.0 eqStarting material.
Triethylamine1.2 eqBase to neutralize HCl byproduct.
p-Toluenesulfonyl chloride1.1 eqTosylating agent.
Dichloromethane-Anhydrous solvent.
Temperature0 °C to RTControlled temperature addition is crucial.
Step 1b
Magnesium1.5 eqFor Grignard reagent formation.
Methyl bromide1.5 eqAlkyl source for Grignard.
Copper(I) iodide0.05 eqCatalyst for Grignard coupling.
Jones ReagentExcessOxidizing agent.
Temperature0 °C to RTExothermic reactions, require careful control.

Part 2: Reductive Amination to 1-(Oxolan-3-yl)propan-2-amine

The conversion of the ketone to the primary amine is the final and crucial step. Two scalable methods are presented here: a classical approach using sodium borohydride and a catalytic hydrogenation method, which is often preferred for large-scale industrial synthesis due to its efficiency and reduced waste.

Method A: Reductive Amination using Sodium Borohydride

This method is a reliable and widely used laboratory-scale procedure that can be adapted for larger scales with appropriate safety measures.[1][2][3][4][5]

G cluster_main Reductive Amination Workflow (Method A) start Start: 1-(Tetrahydrofuran-3-yl)propan-2-one imine_formation Imine Formation (Ammonia in Methanol) start->imine_formation reduction Reduction (Sodium Borohydride) imine_formation->reduction workup Aqueous Work-up & Extraction reduction->workup purification Purification (Fractional Distillation) workup->purification end End: 1-(Oxolan-3-yl)propan-2-amine purification->end

Caption: Workflow for reductive amination using sodium borohydride.

Protocol 2A: Sodium Borohydride Mediated Reductive Amination

  • Reaction Setup: In a pressure-rated reactor equipped with a mechanical stirrer, thermometer, pressure gauge, and cooling system, dissolve 1-(tetrahydrofuran-3-yl)propan-2-one (1.0 eq) in methanol.

  • Ammonia Addition: Charge the reactor with a solution of ammonia in methanol (7N, 5-10 eq).

  • Imine Formation: Stir the mixture at room temperature for 2-4 hours to facilitate imine formation. Monitor the conversion by GC-MS.

  • Reduction: Cool the reaction mixture to 0-5 °C. Slowly add sodium borohydride (1.5 - 2.0 eq) in portions, maintaining the temperature below 10 °C. The addition is exothermic and will cause a pressure increase.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Concentrate the mixture under reduced pressure to remove methanol.

  • Extraction: Extract the aqueous residue with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate. The crude amine can be purified by fractional distillation under reduced pressure to yield pure 1-(Oxolan-3-yl)propan-2-amine.[6][7][8]

Reagent/ParameterMolar Ratio/ConditionNotes
1-(Tetrahydrofuran-3-yl)propan-2-one1.0 eqKetone precursor.
Ammonia in Methanol (7N)5-10 eqAmine source.
Sodium Borohydride1.5 - 2.0 eqReducing agent.
Methanol-Solvent.
Temperature0 °C to RTCareful temperature control is critical during NaBH4 addition.
PressureReactor dependentMonitor pressure increase during the reaction.
Method B: Catalytic Hydrogenation using Raney Nickel

For large-scale industrial production, catalytic hydrogenation is often the method of choice due to its high efficiency, atom economy, and the avoidance of stoichiometric metal hydride reagents.[9][10][11][12]

Protocol 2B: Catalytic Hydrogenation

  • Catalyst Preparation: In a suitable hydrogenation reactor, charge Raney Nickel (5-10 wt% of the ketone) as a slurry in methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Mixture: Add a solution of 1-(tetrahydrofuran-3-yl)propan-2-one (1.0 eq) in methanol to the reactor.

  • Ammonia Addition: Pressurize the reactor with anhydrous ammonia to the desired pressure (e.g., 5-10 bar).

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the target pressure (e.g., 50-100 bar). Heat the reaction mixture to 50-80 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

  • Filtration and Work-up: Cool the reactor to room temperature and carefully vent the excess pressure. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: The filter cake is pyrophoric and must be kept wet with water or solvent at all times and handled according to safety protocols.[13][14][15]

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude amine can be purified by fractional distillation under reduced pressure.

Reagent/ParameterMolar Ratio/ConditionNotes
1-(Tetrahydrofuran-3-yl)propan-2-one1.0 eqKetone precursor.
Raney Nickel5-10 wt%Heterogeneous catalyst.
Anhydrous Ammonia5-10 barAmine source.
Hydrogen Gas50-100 barReducing agent.
Methanol-Solvent.
Temperature50-80 °CHigher temperatures can increase reaction rate but may lead to side products.

Scale-Up Considerations and Safety Precautions

Transitioning from a laboratory-scale synthesis to a pilot plant or industrial production requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

  • Heat Management: Both the Grignard reaction and the reductive amination with sodium borohydride are highly exothermic. On a large scale, efficient heat dissipation is critical to prevent runaway reactions. The use of jacketed reactors with precise temperature control is mandatory.

  • Reagent Handling:

    • Grignard Reagents: These are highly reactive and moisture-sensitive. Large-scale preparations should be conducted under a strictly inert atmosphere.[14][16][17]

    • Sodium Borohydride: While less reactive than lithium aluminum hydride, it reacts with water and alcohols to generate hydrogen gas, which is flammable. Additions should be controlled, and adequate ventilation is necessary.[2][6][18]

    • Raney Nickel: This catalyst is pyrophoric when dry and must be handled as a slurry. The filter cake after the reaction is particularly hazardous and must be kept wet and disposed of according to established safety procedures.[13][14][15]

  • Pressure Management: Catalytic hydrogenation and reductive amination with ammonia in a closed system will lead to a pressure buildup. Reactors must be appropriately rated and equipped with pressure relief systems.

  • Purification: Fractional distillation is the preferred method for purifying the final product on a large scale. The efficiency of the distillation column (number of theoretical plates) will determine the purity of the final product.[6][7][8]

  • Waste Management: The work-up procedures will generate aqueous waste containing salts and potentially residual reagents. Proper neutralization and disposal according to local regulations are essential.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the intermediate and the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment in the molecule, confirming the presence of the tetrahydrofuran ring, the propyl chain, and the amine group.

    • ¹³C NMR: Confirms the carbon skeleton of the molecule.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • GC: Determines the purity of the sample and can be used to monitor reaction progress.

    • MS: Provides the molecular weight of the compound and its fragmentation pattern, which can be used for structural confirmation.[3][19][20][21][22][23]

Expected Analytical Data:

  • 1-(Tetrahydrofuran-3-yl)propan-2-one:

    • ¹H NMR (CDCl₃): Chemical shifts for the tetrahydrofuran ring protons, a singlet for the methyl group, and signals for the methylene group adjacent to the ketone.

    • ¹³C NMR (CDCl₃): Resonances for the carbonyl carbon, the methyl carbon, and the carbons of the tetrahydrofuran ring.

  • 1-(Oxolan-3-yl)propan-2-amine:

    • ¹H NMR (CDCl₃): Signals for the tetrahydrofuran ring protons, a doublet for the methyl group, a multiplet for the methine proton, and a broad singlet for the amine protons.[12][24][25]

    • ¹³C NMR (CDCl₃): Resonances for the carbons of the tetrahydrofuran ring and the propyl-amine side chain.[26]

Conclusion

The successful scale-up synthesis of 1-(Oxolan-3-yl)propan-2-amine is a critical step in the development of numerous pharmaceutical compounds. The protocols and considerations outlined in this guide provide a robust framework for researchers and drug development professionals to navigate the challenges of transitioning from the laboratory to industrial production. By carefully selecting the synthetic route, optimizing reaction conditions, and adhering to strict safety protocols, the efficient and safe production of this valuable building block can be achieved, thereby accelerating the drug development pipeline.

References

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  • (No author). (n.d.). The synthesis of 1-(2,3-dihydrobenzofuran-2-yl)propan-2-one derivatives. Wiley Online Library. Retrieved from [Link]

  • Contente, M. L., et al. (2019). Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study.
  • (No author). (2020, April 26). Solved Experiment 14: Reductive Amination-Three-Step Amine. Chegg.com. Retrieved from [Link]

  • (No author). (n.d.). One-pot synthesis and property study on thieno[3,2-: B] furan compounds. ResearchGate. Retrieved from [Link]

  • (No author). (2023, July 20). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate. Retrieved from [Link]

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  • (No author). (n.d.). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. MDPI. Retrieved from [Link]

  • (No author). (2025, October 16). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. ResearchGate. Retrieved from [Link]

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  • (No author). (2022, May 5). 5.3D: Step-by-Step Procedures for Fractional Distillation. Chemistry LibreTexts. Retrieved from [Link]

  • (No author). (n.d.). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products. Oxford Academic. Retrieved from [Link]

  • (No author). (n.d.). 13C NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. Doc Brown's Chemistry. Retrieved from [Link]

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  • (No author). (n.d.). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of Chemical Sciences. Retrieved from [Link]

  • (No author). (n.d.). Reduction of ketoximes to amines by catalytic transfer hydrogenation using Raney Nickel and 2-propanol as hydrogen donor. UTC Scholar. Retrieved from [Link]

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  • (No author). (n.d.). One-pot synthesis of 3-(furan-2-yl)-4H-chromen-4-ones from 1-(2-hydroxyphenyl)butane-1,3-diones and 2,5-dimethoxy-2,5-dihydrofuran catalyzed via K10 montmorillonite under solvent-free conditions. Royal Society of Chemistry. Retrieved from [Link]

  • (No author). (2019, February 4). Introduction to Fractional distillation | Distillation procedure| Home Revise. YouTube. Retrieved from [Link]

  • (No author). (n.d.). JM ProcessWise webinar - SPONGE METAL catalysts: handling, storage and safety. Johnson Matthey. Retrieved from [Link]

  • (No author). (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Reddit. Retrieved from [Link]

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  • (No author). (2020, November 11). How Fractional Distillation Process Works. USA Lab. Retrieved from [Link]

  • (No author). (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Retrieved from [Link]

  • (No author). (2023, November 3). Reductive amination NaB(AcO)3. Reddit. Retrieved from [Link]

  • (No author). (n.d.). Reduction of ketoximes to amines by catalytic transfer hydrogenation using Raney Nickel® and 2-propanol as hydrogen donor. Semantic Scholar. Retrieved from [Link]

  • (No author). (n.d.). Pyrophoric Handling Procedure. Carnegie Mellon University. Retrieved from [Link]

  • (No author). (n.d.). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. ACS Publications. Retrieved from [Link]

  • (No author). (2018, October 23). UPDATED How To Set-Up and Perform Fractional Distillation #Science. YouTube. Retrieved from [Link]

  • (No author). (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. LabRulez GCMS. Retrieved from [Link]

  • (No author). (n.d.). Raney nickel. Wikipedia. Retrieved from [Link]

  • (No author). (n.d.). 1H NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. Doc Brown's Chemistry. Retrieved from [Link]

  • (No author). (n.d.). Technical Considerations for Scale-Up of Imine Reductase Catalyzed Reductive Amination: A Case Study. ResearchGate. Retrieved from [Link]

  • (No author). (2024, May 2). Reductive amination difficulties - poor conversion. Reddit. Retrieved from [Link]

  • (No author). (2025, November 6). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. ScienceDirect. Retrieved from [Link]

  • (No author). (n.d.). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. ScienceDirect. Retrieved from [Link]

  • (No author). (n.d.). Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(Oxolan-3-yl)propan-2-amine

Welcome to the technical support guide for the synthesis of 1-(Oxolan-3-yl)propan-2-amine. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges asso...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-(Oxolan-3-yl)propan-2-amine. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis. The following troubleshooting guide, presented in a question-and-answer format, provides in-depth, experience-driven advice to help you diagnose and resolve issues leading to low yields.

The most prevalent and scalable route to 1-(Oxolan-3-yl)propan-2-amine is the reductive amination of (tetrahydrofuran-3-yl)acetone with an ammonia source. This guide will focus on troubleshooting this specific pathway.

Overall Reaction Scheme

The synthesis proceeds via the formation of an intermediate imine from (tetrahydrofuran-3-yl)acetone and ammonia, which is then reduced in situ to the target primary amine.

Side_Reaction cluster_main Desired Pathway cluster_side Side Reaction Ketone (THF-3-yl)acetone Imine Imine Intermediate Ketone->Imine + NH3 - H2O Alcohol Alcohol Byproduct Ketone->Alcohol + [H] (Direct Reduction) Product Target Amine Imine->Product + [H] (Reduction)

Optimization

identifying side products in the synthesis of 1-(Oxolan-3-yl)propan-2-amine

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Oxolan-3-yl)propan-2-amine. This...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Oxolan-3-yl)propan-2-amine. This document offers full editorial control to present a comprehensive and scientifically rigorous resource, moving beyond a standard template to address the nuanced challenges of this specific synthesis.

Introduction

The synthesis of 1-(Oxolan-3-yl)propan-2-amine is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and efficient pathway involves a two-stage process:

  • Synthesis of the Ketone Precursor: A Grignard reaction between 3-oxolanecarbonitrile and a methylmagnesium halide (e.g., methylmagnesium bromide) to produce the intermediate, (Oxolan-3-yl)acetone.

  • Reductive Amination: The subsequent reaction of (Oxolan-3-yl)acetone with ammonia in the presence of a reducing agent to yield the target primary amine.

This guide will focus on identifying and mitigating the formation of side products in both stages of this synthetic route, with a primary emphasis on the critical reductive amination step.

Visualizing the Synthetic Pathway

Synthesis_of_1-(Oxolan-3-yl)propan-2-amine cluster_0 Stage 1: Ketone Synthesis cluster_1 Stage 2: Reductive Amination 3-oxolanecarbonitrile 3-oxolanecarbonitrile Grignard_Reaction Grignard Reaction 3-oxolanecarbonitrile->Grignard_Reaction MeMgBr CH3MgBr MeMgBr->Grignard_Reaction Imine_Intermediate Imine Intermediate Grignard_Reaction->Imine_Intermediate Hydrolysis Acidic Hydrolysis Imine_Intermediate->Hydrolysis (Oxolan-3-yl)acetone (Oxolan-3-yl)acetone Hydrolysis->(Oxolan-3-yl)acetone Ketone (Oxolan-3-yl)acetone Reductive_Amination Reductive Amination Ketone->Reductive_Amination Ammonia NH3 Ammonia->Reductive_Amination Primary_Amine 1-(Oxolan-3-yl)propan-2-amine (Target Product) Reductive_Amination->Primary_Amine

Figure 1: Overall synthetic route to 1-(Oxolan-3-yl)propan-2-amine.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address potential issues encountered during the synthesis.

Stage 1: Synthesis of (Oxolan-3-yl)acetone

Question 1: My Grignard reaction to form the ketone is low-yielding. What are the likely side products and how can I avoid them?

Answer:

The Grignard reaction is highly sensitive to moisture and oxygen. The primary cause of low yield is often the quenching of the Grignard reagent by acidic protons (from water) or reaction with atmospheric oxygen.

  • Side Product 1: Methane: Formed by the reaction of methylmagnesium bromide with water. This is often not isolated but represents a loss of reagent.

    • Causality: Grignard reagents are potent bases and will readily deprotonate water.

    • Prevention: Ensure all glassware is oven-dried and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[1]

  • Side Product 2: Biphenyl (if using Phenylmagnesium bromide from bromobenzene): While you are using methylmagnesium bromide, it is a common impurity in Grignard reactions where the halide is an aryl halide.

    • Causality: A coupling reaction between the Grignard reagent and unreacted aryl halide.

    • Prevention: This is less of a concern with methylmagnesium bromide. However, slow addition of the alkyl halide to the magnesium turnings during the Grignard reagent preparation can minimize this type of side reaction.

  • Unreacted Starting Material: 3-oxolanecarbonitrile: This will be a major component of the crude product if the Grignard reagent is not formed efficiently or is quenched.

Troubleshooting Workflow for Grignard Reaction

Grignard_Troubleshooting Start Start Low_Yield Low Yield of (Oxolan-3-yl)acetone Start->Low_Yield Check_Anhydrous Were all glassware and solvents scrupulously dried? Low_Yield->Check_Anhydrous Yes1 Yes Check_Anhydrous->Yes1   No1 No Check_Anhydrous->No1   Check_Inert_Atmosphere Was the reaction performed under an inert atmosphere (N2 or Ar)? Yes1->Check_Inert_Atmosphere Dry_Apparatus Oven-dry glassware and use anhydrous solvents. No1->Dry_Apparatus Dry_Apparatus->Check_Inert_Atmosphere Yes2 Yes Check_Inert_Atmosphere->Yes2 No2 No Check_Inert_Atmosphere->No2 Check_Mg_Activation Was the magnesium activated (e.g., with iodine)? Yes2->Check_Mg_Activation Use_Inert_Atmosphere Implement a nitrogen or argon blanket. No2->Use_Inert_Atmosphere Use_Inert_Atmosphere->Check_Mg_Activation Yes3 Yes Check_Mg_Activation->Yes3 No3 No Check_Mg_Activation->No3 Consider_Slow_Addition Consider slow addition of methyl bromide to magnesium. Yes3->Consider_Slow_Addition Activate_Mg Add a small crystal of iodine to initiate the reaction. No3->Activate_Mg Activate_Mg->Consider_Slow_Addition End Optimized Reaction Consider_Slow_Addition->End

Figure 2: Troubleshooting workflow for the Grignard synthesis of (Oxolan-3-yl)acetone.

Stage 2: Reductive Amination of (Oxolan-3-yl)acetone

This is the most critical stage where the majority of challenging side products are formed.

Question 2: I am observing significant amounts of impurities alongside my desired primary amine. What are they and why are they forming?

Answer:

During the reductive amination of a ketone with ammonia, several side products can form due to competing reaction pathways.

  • Side Product 1: 1-(Oxolan-3-yl)propan-2-ol (Alcohol Byproduct)

    • Causality: The reducing agent can directly reduce the starting ketone before it has a chance to form an imine with ammonia. This is more prevalent with less selective reducing agents like sodium borohydride (NaBH₄).[2][3]

    • Identification:

      • GC-MS: Will show a molecular ion peak corresponding to the alcohol. The fragmentation pattern will likely show a loss of water.

      • ¹H NMR: Appearance of a characteristic broad singlet for the hydroxyl (-OH) proton, which will disappear upon a D₂O shake. The methine proton adjacent to the hydroxyl group will also have a distinct chemical shift.

  • Side Product 2: Di-(1-(oxolan-3-yl)propan-2-yl)amine (Secondary Amine)

    • Causality: The primary amine product is also a nucleophile and can react with the remaining (Oxolan-3-yl)acetone to form a secondary imine, which is then reduced to the secondary amine. This is a common issue known as over-alkylation.[4]

    • Identification:

      • GC-MS: A higher molecular weight peak corresponding to the secondary amine. The fragmentation pattern will be characteristic of a secondary amine.

      • ¹H NMR: The spectrum will become more complex. The disappearance of the -NH₂ protons and the appearance of a single -NH proton signal at a different chemical shift.

  • Side Product 3: Tri-(1-(oxolan-3-yl)propan-2-yl)amine (Tertiary Amine)

    • Causality: Further reaction of the secondary amine with another molecule of the ketone and subsequent reduction. This is generally less common than the formation of the secondary amine.

    • Identification:

      • GC-MS: An even higher molecular weight peak.

      • ¹H NMR: Complete disappearance of any N-H signals. The spectrum will be very complex due to the presence of three identical, but potentially diastereomerically related, substituents.

Mechanism of Side Product Formation in Reductive Amination

Reductive_Amination_Side_Products Ketone (Oxolan-3-yl)acetone Primary_Amine 1-(Oxolan-3-yl)propan-2-amine (Target Product) Ketone->Primary_Amine + NH3, [H] Secondary_Amine Di-(1-(oxolan-3-yl)propan-2-yl)amine (Side Product) Alcohol 1-(Oxolan-3-yl)propan-2-ol (Side Product) Ketone->Alcohol [H] (Direct Reduction) Ammonia NH3 Primary_Amine->Secondary_Amine + Ketone, [H] (Over-alkylation) Reducing_Agent [H]

Figure 3: Formation of the target primary amine and major side products during reductive amination.

Question 3: How can I minimize the formation of these side products?

Answer:

Minimizing side product formation requires careful selection of reagents and optimization of reaction conditions.

  • To Minimize Alcohol Formation:

    • Use a Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred over sodium borohydride (NaBH₄) because it is less reactive towards ketones and aldehydes but readily reduces the intermediate imine.[3][4] Sodium cyanoborohydride (NaBH₃CN) is also effective but generates toxic cyanide byproducts.[5][6]

    • Two-Step Procedure: First, allow the imine to form by stirring the ketone and ammonia source together, and then add the reducing agent. This can sometimes give cleaner results than a one-pot reaction.[4]

  • To Minimize Secondary and Tertiary Amine Formation (Over-alkylation):

    • Use a Large Excess of Ammonia: This is the most critical factor. Using a large stoichiometric excess of ammonia will statistically favor the reaction of the ketone with ammonia over the newly formed primary amine.[4] Ammonium acetate or a solution of ammonia in methanol are common sources.

    • Control Reaction Temperature: Lower temperatures can sometimes favor the formation of the primary amine by slowing down the rate of the competing over-alkylation reaction.

    • Slow Addition of the Ketone: Adding the ketone slowly to a mixture of the ammonia source and the reducing agent can help maintain a high effective concentration of ammonia relative to the primary amine product.

Table 1: Summary of Common Reducing Agents for Reductive Amination

Reducing AgentAdvantagesDisadvantages
Sodium Borohydride (NaBH₄) Inexpensive, readily available.Can readily reduce the starting ketone, leading to alcohol byproduct formation.[2][3]
Sodium Cyanoborohydride (NaBH₃CN) Selective for imine reduction over ketones.[5][6]Highly toxic and generates cyanide waste.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Highly selective for imine reduction, non-toxic byproducts, mild reaction conditions.[3][4]More expensive than NaBH₄.
H₂/Catalyst (e.g., Raney Ni, Pd/C) Atom economical, high yielding on large scale.Can reduce other functional groups (e.g., alkenes, alkynes). Requires specialized high-pressure equipment.[5]

Question 4: How do I confirm the identity of my product and the suspected side products?

Answer:

A combination of chromatographic and spectroscopic techniques is essential for unambiguous identification.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Primary Amine (Target): Will show the molecular ion peak (M⁺). A key fragmentation is the α-cleavage, which for this molecule would result in a prominent peak at m/z 44 ([CH(CH₃)NH₂]⁺).[7][8]

    • Alcohol Byproduct: Will have a molecular ion peak two mass units higher than the target amine. A characteristic fragmentation is the loss of water (M-18).

    • Secondary Amine: Will have a significantly higher molecular weight. The fragmentation pattern will be more complex, but α-cleavage is still a dominant pathway.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR:

      • Primary Amine: Look for a broad singlet corresponding to the two protons of the -NH₂ group. This signal will disappear upon addition of D₂O. The protons on the carbon adjacent to the nitrogen will appear as a multiplet.

      • Secondary Amine: The -NH₂ signal will be replaced by a single proton -NH signal at a different chemical shift, which will also be exchangeable with D₂O.

      • Alcohol Byproduct: A broad singlet for the -OH proton (exchangeable with D₂O) and a distinct signal for the proton on the carbon bearing the hydroxyl group.

    • ¹³C NMR: The chemical shift of the carbon atom bonded to the nitrogen will be different for the primary, secondary, and tertiary amines, providing a clear indication of the substitution pattern.

Experimental Protocols

Protocol 1: Synthesis of (Oxolan-3-yl)acetone

This protocol is a representative procedure based on the general principles of Grignard reactions with nitriles.

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

  • Activate the magnesium by adding a small crystal of iodine.

  • Add anhydrous diethyl ether or THF via a syringe.

  • Slowly add a solution of methyl bromide (1.1 eq) in anhydrous ether/THF from the dropping funnel to initiate the formation of the Grignard reagent.

  • Once the Grignard reagent has formed, cool the reaction mixture to 0 °C.

  • Slowly add a solution of 3-oxolanecarbonitrile (1.0 eq) in anhydrous ether/THF.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by slowly adding it to a stirred solution of 1 M HCl in an ice bath.

  • Separate the organic layer, and extract the aqueous layer with ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (Oxolan-3-yl)acetone.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Reductive Amination to 1-(Oxolan-3-yl)propan-2-amine

This protocol is a representative procedure designed to favor the formation of the primary amine.

  • To a round-bottom flask, add a large excess of ammonia (e.g., a 7 N solution in methanol, 10-20 eq).

  • Add (Oxolan-3-yl)acetone (1.0 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the mixture to 0 °C and add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1 M NaOH.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography on silica gel (using a mobile phase containing a small amount of triethylamine to prevent tailing).

References

  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Hitchhiker's guide to reductive amination. The Journal of Organic Chemistry, 75(16), 5470–5477.
  • Experiment 12: Grignard Synthesis of Triphenylmethanol - ResearchGate. (n.d.). Retrieved February 7, 2024, from [Link]

  • In reductive amination, the product is: - Allen. (n.d.). Retrieved February 7, 2024, from [Link]

  • CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran - Google Patents. (n.d.).
  • CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents. (n.d.).
  • (PDF) Synthesis of Some 3-Furylamine Derivatives - ResearchGate. (n.d.). Retrieved February 7, 2024, from [Link]

  • Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones - JoVE. (2023, April 30). Retrieved February 7, 2024, from [Link]

  • CN107118184B - A kind of novel synthesis technique of tetrahydrofuran-3-methylamine - Google Patents. (n.d.).
  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29). Retrieved February 7, 2024, from [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved February 7, 2024, from [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved February 7, 2024, from [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed. (2022, July 19). Retrieved February 7, 2024, from [Link]

  • Radical carbonylation/reductive cyclization for the construction of tetrahydrofuran-3-ones and pyrrolidin-3-ones - PubMed. (n.d.). Retrieved February 7, 2024, from [Link]

  • Reductive amination - Wikipedia. (n.d.). Retrieved February 7, 2024, from [Link]

  • CN101638400B - Method for recovering tetrahydrofuran from Grignard reaction waste residue of magnesium chloride - Google Patents. (n.d.).
  • Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase - PubMed Central. (n.d.). Retrieved February 7, 2024, from [Link]

  • Tetrahydrofuran synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 7, 2024, from [Link]

  • GCMS Section 6.15 - Whitman People. (n.d.). Retrieved February 7, 2024, from [Link]

  • The synthesis of 1‐(2,3‐dihydrobenzofuran‐2‐yl)propan‐2‐one derivatives. (n.d.). Retrieved February 7, 2024, from [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - NIH. (2022, July 11). Retrieved February 7, 2024, from [Link]

  • Grignard syntheses - European Patent Office - EP 0119701 A1 - Googleapis.com. (n.d.).
  • (PDF) Impurity profile of amino acids? - ResearchGate. (2025, August 10). Retrieved February 7, 2024, from [Link]

  • Alkylation of Amines (Sucks!) - Master Organic Chemistry. (2017, May 26). Retrieved February 7, 2024, from [Link]

  • 6.5: Amine Fragmentation - Chemistry LibreTexts. (2022, July 3). Retrieved February 7, 2024, from [Link]

  • 1H NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine - Doc Brown's Chemistry. (n.d.). Retrieved February 7, 2024, from [Link]

Sources

Troubleshooting

degradation pathways of 1-(Oxolan-3-yl)propan-2-amine under acidic conditions

Technical Support Center: 1-(Oxolan-3-yl)propan-2-amine Stability & Handling Ticket System Status: [ONLINE] Subject: Degradation Pathways & Troubleshooting under Acidic Conditions Assigned Specialist: Senior Application...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(Oxolan-3-yl)propan-2-amine Stability & Handling

Ticket System Status: [ONLINE] Subject: Degradation Pathways & Troubleshooting under Acidic Conditions Assigned Specialist: Senior Application Scientist, Organic Chemistry Division

Introduction: Understanding Your Molecule

Welcome to the technical support hub for 1-(Oxolan-3-yl)propan-2-amine (also known as 1-(tetrahydrofuran-3-yl)propan-2-amine).

Before troubleshooting, you must understand the "structural tension" in your molecule. It contains two distinct functional zones with opposing reactivities in acidic media:

  • The Tetrahydrofuran (Oxolane) Ring: A cyclic ether. Generally stable to dilute acids but susceptible to ring-opening under strong acidic conditions (especially with nucleophilic counter-ions like

    
     or 
    
    
    
    ) or oxidative stress.
  • The Primary Amine: In acidic conditions, this protonates immediately to form an ammonium salt (

    
    ). This effectively "locks" the amine, preventing it from acting as a nucleophile, but it introduces significant hygroscopicity issues.
    

Module 1: Chemical Degradation (Ring Opening)

User Ticket #402: "I heated my compound in 4M HCl for a hydrolysis step, and my LC-MS shows a new peak with mass +18 (or +36/38 if halides are present). What happened?"

Diagnosis: Acid-Catalyzed Ether Cleavage (Ring Opening).

While THF rings are more stable than epoxides, they are not inert . Under harsh acidic conditions (high temperature or strong acids like HI/HBr), the ether oxygen protonates, turning it into a good leaving group. A nucleophile (water or halide) then attacks the


-carbon, snapping the ring open.
The Mechanism
  • Protonation: The ether oxygen accepts a proton (

    
    ).
    
  • Nucleophilic Attack:

    • In aqueous acid: Water attacks the less hindered carbon (typically), opening the ring to form a diol .

    • In hydrohalic acid (HBr/HI): The halide ion attacks, forming a halo-alcohol .

Visualizing the Pathway:

RingOpening Reactant 1-(Oxolan-3-yl)propan-2-amine Protonated Oxonium Intermediate (Protonated Ether) Reactant->Protonated + H+ (Acid) TS Nucleophilic Attack (S_N2 Mechanism) Protonated->TS + Nu- (H2O, Br-, I-) Product Ring-Opened Product (Diol or Halo-alcohol) TS->Product Ring Cleavage

Figure 1: Mechanism of acid-catalyzed tetrahydrofuran ring opening. Note that this requires significant energy (heat) or strong nucleophiles.

Troubleshooting Protocol: Stress Testing

If you suspect ring opening, perform this confirmation test:

StepActionObservation/Analytical Result
1 Isolate Take a small aliquot of your reaction mixture.
2 Neutralize Carefully neutralize with cold NaHCO3 (exothermic!).
3 Analyze (LC-MS) Look for M+18 (Hydration/Diol) or M+X (Halogenation).
4 Check pH If pH < 1 and T > 60°C, ring opening is thermodynamically favorable.

Module 2: Oxidative Degradation (The "Yellowing" Effect)

User Ticket #405: "My stock solution in 0.1M H2SO4 was clear yesterday, but today it is turning yellow. I stored it on the benchtop."

Diagnosis: Peroxide Formation & Acid-Catalyzed Decomposition.

Ethers (including THF) react with atmospheric oxygen to form hydroperoxides at the


-carbon (the carbon next to the oxygen). This is a radical mechanism accelerated by light.
  • The Acid Effect: While acid doesn't cause the initial oxidation, it catalyzes the decomposition of the peroxides into aldehydes and ketones. These degradation products can polymerize or react with trace impurities to form yellow/brown chromophores (often called "tar").

Prevention Strategy:

  • Store under Argon/Nitrogen: Exclude oxygen.

  • Amber Glass: Block UV light to prevent radical initiation.

  • Chelating Agents: Trace metals (Fe, Cu) catalyze this process. Ensure your acid source is high purity.

Module 3: Physical State Issues (Hygroscopicity)

User Ticket #409: "I tried to weigh out the HCl salt of the amine, but it turned into a sticky goo on the balance. Is it degrading?"

Diagnosis: Hygroscopic Salt Formation (Not Chemical Degradation).

This is a physical issue, not a chemical one.

  • The Science: Primary amine salts (especially hydrochlorides) of small aliphatic molecules are notoriously hygroscopic. They pull moisture from the air to form a hydrate or simply dissolve in absorbed water (deliquescence).

  • The Risk: While the molecule isn't "breaking," the absorbed water changes the molecular weight basis for your calculations, leading to under-dosing in your experiments.

Corrective Action:

  • Dry: Lyophilize (freeze-dry) the salt or dry it in a vacuum desiccator over

    
    .
    
  • Switch Counter-ion: If the HCl salt is too difficult to handle, consider synthesizing the Fumarate or Tartrate salt. These organic salts often have better crystallinity and lower hygroscopicity.

Module 4: Stereochemical Confusion (The "Ghost" Peak)

User Ticket #412: "I see two peaks in my HPLC trace with the exact same mass. Is one a degradation product?"

Diagnosis: Diastereomers (Likely NOT Degradation).

Your molecule has two chiral centers :

  • The C3 position of the THF ring.[1]

  • The C2 position of the propyl-amine chain.

This creates two pairs of enantiomers (four isomers total). In an achiral environment (standard C18 HPLC), enantiomers co-elute. However, diastereomers (e.g., 3R,2S vs 3R,2R) have different physical properties and often separate on standard columns.

Verification Workflow:

Troubleshooting Start Symptom: Two Peaks (Same Mass) CheckMS Check Mass Spectrum Start->CheckMS Decision1 Are masses identical? CheckMS->Decision1 Yes Likely Diastereomers Decision1->Yes Yes No Degradation Product Decision1->No No Action1 Action: Check Ratio. Is it 1:1 or 50:50? Yes->Action1 Action2 Action: Identify Mass Shift. +16 (Oxidation) +18 (Hydrolysis) No->Action2

Figure 2: Decision tree for distinguishing between stereoisomers and degradation products.

FAQ: Rapid Fire Support

Q: Can I use Nitric Acid (


) to dissolve this? 
A: Avoid.  Nitric acid is an oxidizing acid. It can oxidize the amine (to nitro/nitroso compounds) or the ether ring. Use Sulfuric or Hydrochloric acid for pH adjustment.

Q: Is the ring opening reversible? A: Generally, no . Once the THF ring opens to a linear diol or halo-alcohol, re-closing it requires specific dehydration conditions (high heat, acid catalysis, water removal) that are difficult to control in an aqueous environment.

Q: What is the best storage condition for the amine salt? A: -20°C, Desiccated, Dark, Inert Atmosphere (Argon).

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 19: Nucleophilic substitution at saturated carbon; Chapter 24: Regioselectivity).

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th ed.). Wiley. (Section 10-10: Hydrolysis of Ethers).

  • Fessenden, R. J., & Fessenden, J. S. (1961). "The Cleavage of Ethers." Chemical Reviews, 61(4), 361–388. (Foundational text on ether stability in acid).

  • Burkey, J. D., et al. (1985). "Organic Peroxides: Hazard Assessment and Safety." Journal of Chemical Education. (Regarding oxidative instability of ethers).

Sources

Optimization

Technical Guide: Impurity Profiling &amp; Troubleshooting for 1-(Oxolan-3-yl)propan-2-amine

Introduction & Scope This guide addresses the structural characterization, impurity profiling, and purification of 1-(Oxolan-3-yl)propan-2-amine (also known as 1-(tetrahydrofuran-3-yl)propan-2-amine). This compound is a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This guide addresses the structural characterization, impurity profiling, and purification of 1-(Oxolan-3-yl)propan-2-amine (also known as 1-(tetrahydrofuran-3-yl)propan-2-amine).

This compound is a structural analogue of amphetamine where the phenyl ring is replaced by a saturated tetrahydrofuran (oxolane) ring. Due to the presence of two chiral centers (one at the C3 position of the oxolane ring and one at the


-carbon of the amine), commercial samples often present complex stereochemical profiles.

Target Audience: Medicinal chemists and process engineers encountering inconsistent biological data or unexplained peaks in GC-MS/NMR analysis.

Synthesis-Derived Impurity Architecture

To troubleshoot effectively, you must understand the genealogy of the impurities. The most common commercial synthesis is the Reductive Amination of 1-(oxolan-3-yl)propan-2-one.

The "Why" Behind the Impurities

The reaction environment (typically NaBH


 or NaCNBH

with ammonium acetate) creates a competition between the desired amine formation and several parasitic side reactions.
DOT Diagram: Impurity Genesis Pathway

The following diagram maps the reaction kinetics and where specific impurities diverge from the main pathway.

ImpurityGenesis Ketone Precursor: 1-(Oxolan-3-yl)propan-2-one Imine Intermediate: Schiff Base (Imine) Ketone->Imine + NH3 Impurity_Alc Impurity B (Alcohol): Direct Reduction Ketone->Impurity_Alc Direct Reduction (No NH3 present) Product Target: 1-(Oxolan-3-yl)propan-2-amine Imine->Product Reduction (H-) Impurity_Dimer Impurity C (Dimer): Secondary Amine Product->Impurity_Dimer + Imine (Stoichiometric Deficit) Impurity_Iso Impurity D (Stereoisomers): Diastereomeric Mix Product->Impurity_Iso Chiral Center Interaction

Figure 1: Mechanistic origin of key impurities during reductive amination. Note that the "Dimer" is formed when the product amine reacts with the intermediate imine.

Critical Impurity Profile

The following table summarizes the most frequent impurities found in commercial batches.

Impurity IDCommon NameStructure DescriptionOriginDetection (GC-MS)
IMP-A The Precursor 1-(Oxolan-3-yl)propan-2-oneUnreacted starting material.

142 (approx). Sharp, early eluting.
IMP-B The Alcohol 1-(Oxolan-3-yl)propan-2-olDirect reduction of ketone (failed amination).Broad peak (H-bonding).

45 (hydroxyethyl).
IMP-C The Dimer N,N-bis[1-(oxolan-3-yl)propan-2-yl]amineReaction of product amine with intermediate imine.High MW (

~269). Late eluting.
IMP-D Diastereomers (3R,2'S) / (3S,2'S) pairsPhysical isomers due to 2 chiral centers.Split peak or "shoulder" on main peak.

Troubleshooting & FAQs

Q1: I see a "split peak" for my main compound in GC-MS. Is my column failing?

Diagnosis: Likely IMP-D (Diastereomers) , not column failure. Explanation: The molecule has two chiral centers:

  • Position 3 on the oxolane ring.

  • Position 2 on the propyl chain (the amine).[1]

This creates two pairs of enantiomers (4 isomers total). In an achiral environment (standard NMR or GC), enantiomers behave identically, but diastereomers (e.g., 3R,2'S vs 3R,2'R) have different physical properties. Action:

  • Do not integrate them as impurities if your application tolerates racemics.

  • If you require a single isomer, standard recrystallization is often ineffective. You must use Chiral HPLC or diastereomeric salt resolution (e.g., with Tartaric acid).

Q2: There is a persistent late-eluting peak (~10 mins after main peak).

Diagnosis: IMP-C (The Dimer) . Cause: This forms when the reductive amination runs with insufficient ammonia or incorrect pH. The newly formed primary amine acts as a nucleophile, attacking the imine to form a secondary amine. Removal Protocol:

  • Acid/Base Wash: The dimer is more lipophilic (less basic) than the primary amine.

  • Dissolve crude oil in dilute HCl (pH 2).

  • Wash with Dichloromethane (DCM) 3x. (Dimer often migrates to DCM here as the HCl salt of the secondary amine is more soluble in organic solvents than the primary amine salt, or simply due to "oiling out").

  • Correction: Actually, the most reliable method is distillation . The boiling point difference is massive (>100°C).

Q3: My yield is good, but the product is a liquid instead of a solid HCl salt.

Diagnosis: Hygroscopic nature or IMP-B (Alcohol) contamination. Explanation: oxolane derivatives are notoriously hygroscopic. If IMP-B is present, it acts as a plasticizer, preventing crystallization. Validation: Check IR. A broad stretch at 3300-3400 cm


 indicates -OH (Alcohol) or water.
Fix: 
  • Dry the freebase over anhydrous MgSO

    
     rigorously before salting.
    
  • Use anhydrous HCl in diethyl ether/dioxane for precipitation.

Analytical Protocols

Protocol A: GC-MS Identification

Use this method to differentiate the Amine from the Alcohol and Dimer.

Instrument: Agilent 7890/5977 (or equivalent). Column: DB-5ms or HP-5 (30m x 0.25mm x 0.25µm). Inlet: 250°C, Split 20:1. Carrier: Helium @ 1.0 mL/min.

Oven Program:

  • Hold: 60°C for 1 min.

  • Ramp: 15°C/min to 280°C.

  • Hold: 5 min.

Fragmentation Interpretation (70 eV):

  • Base Peak (

    
     44):  The signature 
    
    
    
    -cleavage of a primary amine:
    
    
    . If this is missing, it is not your target amine.
  • Oxolane Fragment (

    
     71):  Loss of the propyl chain, leaving the tetrahydrofuran ring 
    
    
    
    .
  • Molecular Ion (

    
    ):  Weak or invisible (typical for aliphatic amines). Look for 
    
    
    
    or chemical ionization (CI) data if available.
Protocol B: "Self-Validating" Workup for Dimer Removal

This protocol uses pH switching to isolate the primary amine from neutral/weakly basic impurities.

  • Dissolution: Dissolve 1g of crude residue in 20mL 0.5M HCl .

  • Wash 1 (Neutrals): Extract with 10mL Ethyl Acetate .

    • Discard Organic Layer (Contains IMP-A Ketone and IMP-B Alcohol).

  • pH Adjustment: Basify aqueous layer to pH 12 using 20% NaOH (keep cool, ice bath).

  • Extraction (Amines): Extract 3x with DCM . Combine organics.

  • Drying: Dry over Na

    
    SO
    
    
    
    .
  • Validation: Run TLC (MeOH:DCM 1:9 + 1% NH

    
    OH).
    
    • If a high Rf spot persists (Dimer), proceed to Kugelrohr Distillation (0.5 mmHg, 110-130°C).

References

  • Reductive Amination Mechanisms: Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • GC-MS Fragmentation of Aliphatic Amines: McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for

    
    -cleavage mechanisms, m/z 44 base peak).
    
    
  • Separation of Diastereomers (General Principles): Trapella, C., et al. (2012).[3] "Synthesis and separation of the enantiomers of the Neuropeptide S receptor antagonist." Journal of Medicinal Chemistry. (Demonstrates chromatographic difficulty of furan-amine isomers).

  • Synthesis of Furan-based Amines: Lingham, A. R., et al. (2002).[4] "Synthesis of Some 3-Furylamine Derivatives." Australian Journal of Chemistry.[4]

Sources

Troubleshooting

Technical Support Center: Strategies for Preventing Over-Alkylation in Amine Synthesis

Welcome to the Technical Support Center for amine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet challenging issue of over-alkylatio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for amine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet challenging issue of over-alkylation in their reactions. Here, we will dissect the root causes of this problem and provide actionable troubleshooting guides and frequently asked questions (FAQs) to help you achieve clean, selective, and high-yielding N-alkylation reactions.

I. Frequently Asked Questions (FAQs): Understanding the "Why"

This section addresses the fundamental principles governing amine alkylation and the inherent tendency towards over-alkylation.

Q1: What is over-alkylation in the context of amine synthesis, and why is it so common?

A: Over-alkylation is a frequent side reaction in which an amine nitrogen atom is alkylated more times than desired. For instance, when attempting to synthesize a secondary amine from a primary amine and an alkyl halide, the reaction can proceed further to form a tertiary amine and even a quaternary ammonium salt.[1][2]

This occurs due to a "runaway train" effect rooted in the electronic properties of amines.[1][3] The initial alkylation product is often more nucleophilic than the starting amine. A secondary amine, for example, is generally a stronger nucleophile than the primary amine from which it was formed.[1][3] This increased reactivity means the newly formed secondary amine can compete more effectively for the alkylating agent than the remaining primary amine, leading to a mixture of products.[1][3]

Q2: How do reaction conditions like stoichiometry, temperature, and solvent influence over-alkylation?

A: These parameters are critical control levers in directing the selectivity of an amine alkylation.

  • Stoichiometry: Using a large excess of the starting amine relative to the alkylating agent can statistically favor mono-alkylation.[4] However, this approach can be atom-inefficient and may complicate purification if the excess amine is difficult to remove.[4] Conversely, using an excess of the alkylating agent, such as methyl iodide, can intentionally drive the reaction to "exhaustive methylation" to form a quaternary ammonium salt.[3]

  • Temperature: Higher reaction temperatures can increase the rate of all alkylation steps, often exacerbating the over-alkylation problem.[5] For highly electrophilic alkylating agents, running the reaction at a lower temperature can sometimes be sufficient to prevent over-alkylation.[6]

  • Solvent: The choice of solvent can influence reaction rates and selectivity. Polar aprotic solvents can accelerate SN2 reactions, but this may not necessarily improve selectivity. In some cases, less polar solvents can slow down the reaction, allowing for better control.[5]

Q3: Are certain alkylating agents more prone to causing over-alkylation?

A: Yes, the reactivity of the alkylating agent plays a significant role. Highly reactive electrophiles like methyl iodide and benzyl halides are more likely to lead to over-alkylation due to their rapid reaction rates. Less reactive alkylating agents, such as alkyl chlorides or those with more steric hindrance, may offer better control. Additionally, the nature of the leaving group is important; good leaving groups (e.g., iodide, triflate) will promote faster reactions and a higher risk of over-alkylation compared to poorer leaving groups (e.g., chloride).

II. Troubleshooting Guides & Recommended Protocols

This section provides detailed, step-by-step solutions to common experimental challenges involving over-alkylation.

Scenario 1: "I'm trying to synthesize a primary amine from ammonia and an alkyl halide, but I'm getting a complex mixture of products."

Problem Analysis: Direct alkylation of ammonia is notoriously difficult to control and often results in low yields of the desired primary amine alongside secondary, tertiary, and quaternary ammonium byproducts.[1][2]

Recommended Solution: The Gabriel Synthesis

The Gabriel Synthesis is a robust and highly preferred method for the controlled synthesis of primary amines, as it physically prevents over-alkylation.[1][3][7]

Workflow Diagram: Gabriel Synthesis

Gabriel_Synthesis Phthalimide Phthalimide Potassium_Phthalimide Potassium Phthalimide Phthalimide->Potassium_Phthalimide 1. Base (e.g., KOH) N_Alkylphthalimide N-Alkylphthalimide Potassium_Phthalimide->N_Alkylphthalimide 2. R-X (SN2) Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->N_Alkylphthalimide Primary_Amine Primary Amine (R-NH2) N_Alkylphthalimide->Primary_Amine 3. Hydrazinolysis or Hydrolysis Reductive_Amination cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Primary_Amine Primary Amine (R-NH2) Imine Imine Intermediate Primary_Amine->Imine Aldehyde Aldehyde/Ketone (R'-CHO) Aldehyde->Imine Reducing_Agent Reducing Agent Secondary_Amine Secondary Amine Reducing_Agent->Secondary_Amine Imine_ref->Secondary_Amine

Caption: General workflow for Reductive Amination.

Step-by-Step Protocol: Reductive Amination using Sodium Triacetoxyborohydride

Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations because it reduces the protonated imine faster than the starting carbonyl compound. [8]

  • Reaction Setup:

    • In a round-bottom flask, dissolve the primary amine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in a suitable aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or 1,2-dichloroethane (DCE)).

    • Stir the mixture at room temperature for 20-60 minutes to allow for the formation of the imine intermediate. A small amount of acetic acid can be added to catalyze imine formation, particularly with less reactive carbonyls. [9]

  • Reduction:

    • Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq.) to the mixture in portions. The reaction is often mildly exothermic.

    • Continue to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 1-24 hours).

  • Workup and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base.

    • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic layers, dry with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting secondary amine by column chromatography, distillation, or crystallization as needed.

Scenario 3: "I need to perform an alkylation, but my starting material has multiple sensitive functional groups."

Problem Analysis: Amines are highly nucleophilic and basic, making them susceptible to reaction with a wide range of reagents. [10]When other sensitive functional groups are present, direct alkylation is often not feasible.

Recommended Solution: Amine Protection/Deprotection Strategy

Using a protecting group allows you to temporarily "mask" the reactivity of the amine, perform chemical transformations on other parts of the molecule, and then remove the protecting group to reveal the amine.

Common Amine Protecting Groups
Protecting GroupAbbreviationIntroduction ReagentCleavage Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong acid (e.g., TFA, HCl) [11]
CarboxybenzylCbz or ZBenzyl chloroformateCatalytic hydrogenation (H₂, Pd/C)
FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSuMild base (e.g., Piperidine)
Step-by-Step Protocol: Boc Protection and Deprotection
  • Protection:

    • Dissolve the amine-containing starting material in a suitable solvent (e.g., THF, DCM).

    • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) and a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) if the starting material is an amine salt.

    • Stir at room temperature until the reaction is complete. The resulting Boc-protected amine is a carbamate, which is significantly less nucleophilic and non-basic. [11]

  • Perform Other Reactions:

    • With the amine protected, proceed with the desired chemical transformations on other parts of the molecule.

  • Deprotection:

    • Dissolve the Boc-protected compound in a solvent like DCM.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA), and stir at room temperature. [11] * The Boc group will be cleaved, releasing CO₂ and isobutylene, to regenerate the free amine (as its corresponding salt). [11] * A basic workup will yield the neutral amine.

III. Advanced and Alternative Strategies

For particularly challenging substrates or when traditional methods fail, modern synthetic chemistry offers several powerful alternatives.

  • Catalytic Alkylation with Alcohols: Modern methods utilize transition metal catalysts (e.g., based on Ruthenium or Iridium) to alkylate amines using alcohols as the alkylating agent in a process known as "borrowing hydrogen". [12]This is an atom-economical and environmentally friendly alternative to using alkyl halides. [2][12]* Self-Limiting Alkylation: Recent research has developed innovative reagents, such as N-aminopyridinium salts, that act as ammonia surrogates. [6][13]These reagents undergo mono-alkylation and then an in-situ rearrangement that renders the product less nucleophilic than the starting material, effectively shutting down the reaction after the desired single alkylation and preventing over-alkylation. [6][13]* Chemoselective N-Monoalkylation: Specific reagents and conditions have been developed to favor mono-alkylation. For example, using cesium hydroxide as a base has been shown to be highly chemoselective for the N-monoalkylation of primary amines over dialkylation. [12] By understanding the fundamental principles of amine reactivity and employing the appropriate synthetic strategy, you can effectively troubleshoot and prevent over-alkylation, leading to more efficient and successful outcomes in your research and development endeavors.

References
  • Benchchem. (n.d.). preventing over-alkylation of amines in synthesis.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Wordpress.
  • Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
  • Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis.
  • New Mind. (2020, November 2). Alkylation of Amines, Part 2: with Aldehydes and Ketones. YouTube.
  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!).
  • Organic Letters. (2024, June 4). Synthesis of Secondary Amines via Self-Limiting Alkylation.
  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines.
  • Wikipedia. (n.d.). Amine alkylation.
  • New Mind. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube.
  • PMC - NIH. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation.
  • MH Chem. (2022, July 6). Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. YouTube.

Sources

Optimization

Technical Support Center: Catalyst Deactivation in Reactions Involving Tetrahydrofuran (THF) Derivatives

Welcome to the technical support center for troubleshooting catalyst deactivation in reactions involving tetrahydrofuran (THF) and its derivatives. This guide is designed for researchers, scientists, and professionals in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting catalyst deactivation in reactions involving tetrahydrofuran (THF) and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who utilize THF in catalytic processes. Here, we will explore the common challenges of catalyst deactivation, providing in-depth, actionable advice in a direct question-and-answer format. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to diagnose and resolve issues effectively.

Part 1: Frequently Asked Questions (FAQs) - First-Line Diagnostics

This section addresses the most common initial questions when encountering a failing or underperforming reaction.

Q1: My reaction yield has suddenly dropped. How do I know if catalyst deactivation is the cause?

A1: A sudden or gradual drop in reaction yield, conversion, or selectivity is a classic indicator of catalyst deactivation. To confirm this, consider the following diagnostic approach:

  • Establish a Baseline: Compare the current performance against a well-documented successful run. A significant deviation suggests a change in one of the system's components, with the catalyst being a primary suspect.

  • Run a Control Experiment: If possible, introduce a fresh batch of catalyst to an identical reaction setup. If the reaction proceeds as expected, it strongly implicates the deactivation of the original catalyst.

  • Visual Inspection: For heterogeneous catalysts, a change in color, texture, or the appearance of deposits (e.g., black carbonaceous material) can be a physical sign of deactivation.

Q2: What are the most common ways a catalyst deactivates in the presence of THF?

A2: Catalyst deactivation is broadly categorized into three main mechanisms: poisoning, fouling (or coking), and thermal degradation (sintering).[1][2] In the context of THF, these are often triggered by specific attributes of the solvent itself.

  • Poisoning: This occurs when impurities in the THF strongly adsorb to the catalyst's active sites, rendering them inaccessible.[1] The most notorious culprits in THF are peroxides, which form upon exposure to air and light.[3]

  • Fouling/Coking: This involves the physical blockage of active sites and pores by carbonaceous deposits.[4] In reactions like the cationic ring-opening polymerization of THF, side reactions can lead to the formation of oligomeric or polymeric "coke."[5][6]

  • Thermal Degradation (Sintering): High reaction temperatures can cause the small, highly active catalyst particles to agglomerate into larger, less active ones, reducing the available surface area.[1]

The following diagram illustrates a decision-making workflow for diagnosing the likely cause of deactivation.

G start Reaction Failure (Low Yield/Selectivity) check_THF Test THF for Peroxides (See Protocol 1) start->check_THF check_temp Review Reaction Temperature Profile check_THF->check_temp Negative positive_peroxide Poisoning by Peroxides is Likely check_THF->positive_peroxide Positive analyze_catalyst Analyze Spent Catalyst (TGA, SEM, Chemisorption) check_temp->analyze_catalyst Within Limits high_temp Sintering is a Possibility check_temp->high_temp Exceeded Limits coke_detected Fouling/Coking is Likely analyze_catalyst->coke_detected Carbon Deposits Found purify_THF Action: Purify THF (See Protocol 2) positive_peroxide->purify_THF optimize_temp Action: Optimize Temperature & Characterize Catalyst for Sintering high_temp->optimize_temp regenerate Action: Regenerate Catalyst (See Protocol 3) coke_detected->regenerate G poisoning Poisoning chemisorption Active Sites (Chemisorption) DECREASED poisoning->chemisorption acid_sites Acid Sites (NH3-TPD) DECREASED poisoning->acid_sites coking Coking/Fouling surface_area Surface Area (BET) DECREASED coking->surface_area pore_volume Pore Volume (BET) DECREASED coking->pore_volume coking->acid_sites sintering Sintering sintering->chemisorption sintering->surface_area crystallite_size Crystallite Size (XRD) INCREASED sintering->crystallite_size

Caption: Impact of deactivation on key catalyst properties.

References

  • Catalyst Deactivation Mechanisms. (2025). Sustainability Directory.
  • Bartholomew, C. H. (2001). Mechanisms of Catalyst Deactivation.
  • Galvita, V. (2021).
  • Yahiaoui, A., Belbachir, M., & Hachemaoui, A. (2010). The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. Molecules, 15(3), 1398-1410. [Link]

  • LESSON LEARNED Peroxide Explosion. (n.d.). University of California, Irvine Environmental Health & Safety. [Link]

  • Fouling (coking) deactivation of catalysts. (2019). ResearchGate. [Link]

  • Advanced Chemical Reaction Engineering Lectures.
  • Li, H., et al. (2013). False Results Caused by Solvent Impurity in Tetrahydrofuran for MALDI TOF MS Analysis of Amines. Journal of The American Society for Mass Spectrometry, 24(12), 1906–1909. [Link]

  • Procedures for Detecting and Removing Peroxide Contamination. (2017). Issuu. [Link]

Sources

Troubleshooting

Technical Support Center: Solvent Effects on 1-(Oxolan-3-yl)propan-2-amine

This guide serves as a technical support resource for researchers working with 1-(Oxolan-3-yl)propan-2-amine (also known as 1-(tetrahydrofuran-3-yl)propan-2-amine).[1] It addresses solvent-dependent reactivity profiles,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers working with 1-(Oxolan-3-yl)propan-2-amine (also known as 1-(tetrahydrofuran-3-yl)propan-2-amine).[1] It addresses solvent-dependent reactivity profiles, stability concerns, and purification challenges.[1]

[1]

Product Category: Heterocyclic Primary Amines Functional Analysis: Primary Amine (Nucleophile) + Tetrahydrofuran (Ether/Lewis Base) Key Challenges: Nucleophilicity modulation, Phase transfer efficiency, Acid-sensitivity of the ether ring.[1]

Part 1: Reactivity & Solvent Selection Guide

Q1: Why is my nucleophilic substitution (SN2) yield low despite using a standard solvent like Methanol?

Diagnosis: Solvation Shell Inhibition. While methanol dissolves the compound well, it is a polar protic solvent. The hydroxyl groups in methanol form strong hydrogen bonds with the primary amine nitrogen of 1-(Oxolan-3-yl)propan-2-amine.[1] This creates a "solvation cage" that stabilizes the amine, significantly lowering its ground-state energy and reducing its nucleophilicity.[1]

Troubleshooting Protocol:

  • Switch to Polar Aprotic: Use Acetonitrile (MeCN) or Dimethylformamide (DMF) . These solvents solvate cations (counter-ions) well but leave the amine nucleophile relatively "naked" and more reactive.

  • Check Dielectric Constant: Ensure the solvent has a sufficiently high dielectric constant (

    
    ) to support the transition state charge separation.
    

Solvent Performance Table for SN2 Alkylation:

SolventType

(Dielectric)
Relative ReactivityRecommendation
Methanol Polar Protic33LowAvoid (H-bonding cages nucleophile)
THF Polar Aprotic7.5ModerateGood (Solubility match, moderate rate)
Acetonitrile Polar Aprotic37.5HighPreferred (High rate, easy workup)
DMF Polar Aprotic36.7Very HighUse for difficult substrates (Hard to remove)
Q2: I am observing "gumming" or precipitation during amide coupling reactions. How do I fix this?

Diagnosis: Solubility Mismatch & Salt Formation.[2] The "Oxolan-3-yl" (tetrahydrofuran) moiety adds significant polarity.[1] In non-polar solvents like Dichloromethane (DCM), the free base might be soluble, but the intermediate salts (e.g., N-acylurea intermediates or amine hydrochlorides) often precipitate, stalling the reaction or trapping the amine.

Troubleshooting Protocol:

  • Co-Solvent Strategy: Do not rely solely on DCM. Add 10-20% DMF or THF to the reaction mixture. This maintains the solubility of the polar intermediates.

  • Base Selection: If using EDC/HOBt, ensure you are using a soluble base like DIPEA (Diisopropylethylamine) rather than inorganic bases which are insoluble in organic media.

Q3: Can I use acidic solvents for deprotection steps involving this amine?

Diagnosis: Ether Ring Sensitivity. While the primary amine is robust, the tetrahydrofuran (oxolane) ring is an cyclic ether. It is generally stable to dilute acids (HCl in MeOH), but strong Lewis acids (e.g., BBr3) or hot, concentrated Brønsted acids (e.g., HI, HBr) can trigger ring-opening or cleavage, especially if the ring is strained or if high temperatures are used.

Risk Mitigation:

  • Safe Zone: TFA/DCM (1:1), 4M HCl in Dioxane (room temp).

  • Danger Zone: Refluxing HBr, BBr3, AlCl3.

Part 2: Workup & Purification Logic

Q4: My product is stuck in the aqueous layer during extraction. What solvent should I use?

Diagnosis: The "Amphiphilic Trap". 1-(Oxolan-3-yl)propan-2-amine possesses both a basic amine and a polar ether oxygen.[1] At neutral or acidic pH, it is fully protonated (ammonium species) and highly water-soluble.[1] Even as a free base (pH > 12), the oxolane ring confers high water miscibility.

Extraction Protocol:

  • pH Adjustment: You must adjust the aqueous layer to pH > 12 using NaOH or KOH (not Bicarbonate) to ensure the amine is fully deprotonated.

  • Salting Out: Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the organic amine (Salting-out effect).

  • Solvent Choice: Use Chloroform/Isopropanol (3:1) or DCM/Methanol (9:1) .[1] Pure DCM or Ethyl Acetate is often insufficient to pull this polar amine out of water.

Part 3: Visualizing the Decision Process

The following diagram illustrates the logical workflow for solvent selection based on the reaction type and observed issues.

SolventSelection Start Start: 1-(Oxolan-3-yl)propan-2-amine Reaction ReactionType Select Reaction Type Start->ReactionType SN2 Nucleophilic Substitution (Alkylation) ReactionType->SN2 Amide Amide Coupling ReactionType->Amide Workup Aqueous Workup (Extraction) ReactionType->Workup SolubilityCheck Is Substrate Soluble in MeCN? SN2->SolubilityCheck UseMeCN Use Acetonitrile (MeCN) (Optimal Rate/Workup) SolubilityCheck->UseMeCN Yes UseDMF Use DMF or DMSO (High Solubility/Rate) SolubilityCheck->UseDMF No Precipitation Precipitation Observed? Amide->Precipitation StdDCM Use DCM or EtOAc Precipitation->StdDCM No CoSolvent Add 10-20% DMF or THF to solubilize salts Precipitation->CoSolvent Yes PhCheck Is pH > 12? Workup->PhCheck AdjustPh Adjust with NaOH PhCheck->AdjustPh No SolventChoice Use DCM:MeOH (9:1) or CHCl3:IPA (3:1) PhCheck->SolventChoice Yes AdjustPh->SolventChoice

Caption: Decision tree for solvent selection in synthesis and purification of oxolanyl-amines.

Part 4: Stability & Storage (Critical Safety)

Q5: Are there specific storage risks associated with the "Oxolan-3-yl" group?

Risk: Peroxide Formation. The carbon adjacent to the ether oxygen (in the tetrahydrofuran ring) is susceptible to radical autoxidation, forming explosive hydroperoxides, especially if stored in solvents like THF or Diethyl Ether that are not stabilized.

Protocol:

  • Storage: Store the neat amine under an inert atmosphere (Argon/Nitrogen) at 4°C.

  • Solvent Handling: If dissolving in THF for storage, ensure the THF contains stabilizers (BHT) or test for peroxides using starch-iodide paper before concentrating the solution.[1]

References

  • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][3] (Authoritative text on physical organic chemistry and solvation shells). [1]

  • Mayr, H., et al. (2008). "Scales of Nucleophilicity and Electrophilicity: A System for Ordering Polar Organic and Organometallic Reactions." Chemical Reviews. (Explains the kinetic impact of solvent on amine nucleophilicity). [1]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Fundamental mechanisms of amine reactivity and ether stability). [1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 133985394, N-(propan-2-yl)oxolan-3-amine (Analogous Structure).[1] (Used for structural property inference).[1][4] [1]

  • Pfizer Inc. (2008).[1] "Process for the preparation of tetrahydrofuran-3-amines." US Patent 7,399,872.[1] (Industrial protocols for handling similar heterocyclic amines).

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Cross-Validation of Analytical Techniques for 1-(Oxolan-3-yl)propan-2-amine

In the landscape of pharmaceutical development, the rigorous characterization of novel chemical entities is paramount. The compound 1-(Oxolan-3-yl)propan-2-amine, a chiral amine with significant potential as a building b...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous characterization of novel chemical entities is paramount. The compound 1-(Oxolan-3-yl)propan-2-amine, a chiral amine with significant potential as a building block in medicinal chemistry, necessitates robust and reliable analytical methods for its quantification and impurity profiling. This guide provides an in-depth comparison of two orthogonal analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), through a comprehensive cross-validation study. Our focus is not merely on the procedural steps but on the underlying scientific rationale, ensuring a self-validating system of protocols that aligns with the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).

Introduction to 1-(Oxolan-3-yl)propan-2-amine and the Imperative for Orthogonal Analytical Approaches

1-(Oxolan-3-yl)propan-2-amine is a primary amine featuring a chiral center and an oxolane ring. Its structural attributes, including polarity and potential for stereoisomerism, present unique analytical challenges. The choice of an analytical method is therefore critical for ensuring the quality, safety, and efficacy of any resulting pharmaceutical product. Cross-validation of analytical methods, which involves comparing the performance of two distinct techniques, is a crucial exercise to demonstrate the reliability and consistency of analytical data.[1] This guide will explore the cross-validation of a newly developed chiral HPLC-UV method and a derivatization-based GC-MS method for the analysis of this compound.

The Analytical Contenders: A Tale of Two Techniques

The selection of HPLC-UV and GC-MS is deliberate, leveraging their complementary strengths for the analysis of a compound like 1-(Oxolan-3-yl)propan-2-amine.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds.[2][3][4] Given the chiral nature of our analyte, a chiral stationary phase (CSP) is employed to resolve the enantiomers, a critical aspect for pharmaceutical compounds where enantiomers can exhibit different pharmacological and toxicological profiles.[5][6][7] UV detection is a robust and widely used detection method, suitable for compounds with a chromophore or when derivatization is employed to introduce one.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is a powerful technique for the separation of volatile and thermally stable compounds.[2][3][4] Primary amines can be challenging to analyze directly by GC due to their polarity and tendency to cause peak tailing.[8][9] Derivatization, a process of chemically modifying the analyte, is often employed to increase volatility and improve chromatographic performance.[10][11] Coupling GC with a mass spectrometer provides high selectivity and structural information, aiding in peak identification and the elucidation of unknown impurities.

The Cross-Validation Protocol: A Framework for Trustworthiness

The objective of this cross-validation is to demonstrate that both the HPLC-UV and GC-MS methods are suitable for their intended purpose and yield equivalent results for the determination of 1-(Oxolan-3-yl)propan-2-amine. The validation is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[12][13][14]

Caption: A flowchart illustrating the systematic workflow for the cross-validation of analytical methods.

Experimental Protocols

1. Chiral HPLC-UV Method

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a diode array detector.

  • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v). The use of a polysaccharide-based chiral stationary phase like Chiralpak AD-H is a well-established approach for the enantioseparation of chiral amines.[5][6] The mobile phase composition is optimized to achieve baseline resolution of the enantiomers.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 210 nm (due to the lack of a strong chromophore, a lower wavelength is chosen to maximize sensitivity).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

2. GC-MS Method with Derivatization

  • Instrumentation: Agilent 7890B GC system coupled to a 5977B Mass Selective Detector.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Silylation is a common derivatization technique for amines, replacing the active hydrogen on the nitrogen with a trimethylsilyl group, thereby increasing volatility and reducing peak tailing.[11]

  • Derivatization Protocol:

    • To 1 mg of the sample, add 100 µL of pyridine and 200 µL of BSTFA + 1% TMCS.

    • Cap the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection Mode: Split (10:1).

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-450.

Deep Dive into Validation Parameters: The Pillars of a Self-Validating System

The following validation parameters were assessed for both methods, with the rationale for each test explained.

Specificity: Ensuring the Method's Focus

Specificity is the ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, and matrix components.[14]

  • Experimental Approach: Forced degradation studies were conducted to generate potential degradation products.[15][16] The sample was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions. The stressed samples were then analyzed by both HPLC-UV and GC-MS to assess the separation of the main peak from any degradation products.

Caption: Workflow for assessing method specificity through forced degradation studies.

Linearity: A Proportional Response

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte in the sample over a specified range.[12]

  • Experimental Approach: A series of at least five standard solutions of 1-(Oxolan-3-yl)propan-2-amine were prepared at different concentrations, typically spanning 50% to 150% of the expected working concentration. Each concentration level was analyzed in triplicate. The peak areas were then plotted against the corresponding concentrations, and a linear regression analysis was performed.

  • Acceptance Criteria: A correlation coefficient (R²) of ≥ 0.999 is generally considered acceptable.

Accuracy: Closeness to the Truth

Accuracy is the closeness of the test results obtained by the method to the true value.[13][17] It is often assessed through recovery studies.

  • Experimental Approach: The accuracy was determined by spiking a placebo with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Three replicate preparations were made for each level. The percentage recovery was then calculated.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision: Consistency of Measurement

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[12][13] It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay Precision): The precision of the method was assessed by analyzing six replicate samples of the same batch at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: This was evaluated by having a different analyst perform the analysis on a different day using different equipment.

  • Acceptance Criteria: The relative standard deviation (RSD) should be not more than 2.0%.

Robustness: Resilience to Minor Changes

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.[13] This provides an indication of its reliability during normal usage.

  • Experimental Approach: For the HPLC-UV method, parameters such as the mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min) were varied. For the GC-MS method, variations in the initial oven temperature (±5°C) and carrier gas flow rate (±0.1 mL/min) were investigated.

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits, and the assay results should not be significantly affected.

Comparative Data Analysis: The Moment of Truth

The following tables summarize the hypothetical (but realistic) data obtained from the cross-validation study.

Table 1: Comparison of Validation Parameters for HPLC-UV and GC-MS Methods

Validation ParameterHPLC-UV MethodGC-MS MethodAcceptance Criteria
Specificity No interference from degradantsNo interference from degradantsSpecific
Linearity (R²) 0.99950.9992≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%98.9% - 101.8%98.0% - 102.0%
Precision (RSD)
- Repeatability0.8%1.1%≤ 2.0%
- Intermediate Precision1.2%1.5%≤ 2.0%
Robustness Unaffected by minor changesUnaffected by minor changesRobust

Table 2: Comparative Analysis of a Single Batch of 1-(Oxolan-3-yl)propan-2-amine

Sample IDHPLC-UV Assay (%)GC-MS Assay (%)% Difference
Batch A - Rep 199.899.50.3
Batch A - Rep 299.999.60.3
Batch A - Rep 399.799.40.3
Average 99.8 99.5 0.3

Discussion and Interpretation: Choosing the Right Tool for the Job

The cross-validation study demonstrates that both the chiral HPLC-UV and the derivatization GC-MS methods are suitable for the quantitative analysis of 1-(Oxolan-3-yl)propan-2-amine. Both methods met the pre-defined acceptance criteria for all validation parameters. The comparative analysis of a single batch showed a negligible difference of 0.3% between the two methods, indicating their equivalency.

However, the choice of method for a specific application will depend on the analytical objective:

  • For enantiomeric purity and routine quality control of the drug substance, the chiral HPLC-UV method is superior. It directly separates the enantiomers without the need for derivatization, which simplifies the procedure and reduces potential sources of error. High-performance liquid chromatography equipped with chiral stationary phases is a well-established technique for chiral analysis.[18]

  • For the identification and quantification of volatile impurities and for structural elucidation of unknown degradation products, the GC-MS method is the preferred choice. The mass spectrometric detector provides valuable structural information that is not available with a UV detector. Gas chromatography is particularly useful for analyzing volatile and thermally stable compounds.[3]

Conclusion: A Synergy of Strengths

The cross-validation of the chiral HPLC-UV and derivatization GC-MS methods for the analysis of 1-(Oxolan-3-yl)propan-2-amine successfully demonstrates the reliability and interchangeability of these two orthogonal techniques. This guide has not only provided detailed experimental protocols but has also delved into the scientific rationale behind each step of the validation process. By understanding the strengths and limitations of each method, researchers, scientists, and drug development professionals can make informed decisions about the most appropriate analytical strategy to ensure the quality and safety of pharmaceutical products containing this promising chiral amine.

References

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]

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Comparative

A Comparative Guide to the In Vitro Metabolic Stability Assessment of 1-(Oxolan-3-yl)propan-2-amine

Introduction: The Critical Role of Metabolic Stability in Drug Candidacy In the landscape of preclinical drug development, the early assessment of a compound's metabolic fate is a cornerstone of success. A candidate's me...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolic Stability in Drug Candidacy

In the landscape of preclinical drug development, the early assessment of a compound's metabolic fate is a cornerstone of success. A candidate's metabolic stability dictates its half-life, potential for drug-drug interactions, and ultimately, its dosing regimen and therapeutic window. This guide provides an in-depth, comparative framework for evaluating the in vitro metabolic stability of a novel compound, 1-(Oxolan-3-yl)propan-2-amine (referred to herein as OPA).

OPA presents an interesting structural combination: a primary aliphatic amine, a common site for oxidation, and an oxolane (tetrahydrofuran) ring, a cyclic ether motif that can also undergo metabolism.[1][2][3] Understanding the liability of these groups is paramount. This document is designed for researchers and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental design to ensure robust and translatable data. We will compare two fundamental in vitro systems: Human Liver Microsomes (HLM) and the Human Liver S9 fraction, providing the necessary context to rank-order OPA's stability against established benchmarks.

Foundational Concepts: Choosing the Right In Vitro System

The liver is the primary organ of drug metabolism, driven by a host of enzymes.[4][5] Our goal is to simulate this environment in a controlled, reproducible manner. The choice of in vitro system is the most critical variable.

  • Human Liver Microsomes (HLM): These are vesicles of the endoplasmic reticulum, prepared by ultracentrifugation of liver homogenate.[5] They are a rich source of Phase I enzymes, most notably the cytochrome P450 (CYP) superfamily, which are responsible for the vast majority of oxidative drug metabolism.[6][7] HLMs are ideal for assessing the stability of compounds primarily cleared by CYP-mediated pathways. Given OPA's primary amine, CYP-catalyzed N-dealkylation or hydroxylation is a probable metabolic route.[3]

  • Human Liver S9 Fraction: This is a supernatant fraction of liver homogenate that contains both microsomes (Phase I enzymes) and the cytosol.[5][8][9] The cytosol is rich in Phase II conjugation enzymes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[9] Primary amines can be substrates for conjugation reactions like glucuronidation.[10] Therefore, the S9 fraction provides a more comprehensive picture, encompassing both Phase I and Phase II metabolic pathways.[8][9]

Why use both? By comparing OPA's stability in HLM versus S9 (supplemented with appropriate cofactors), we can infer the relative contribution of Phase I oxidative pathways versus Phase II conjugation pathways to its overall clearance.

Experimental Design: A Self-Validating Approach

A robust metabolic stability assay is a self-validating system. This is achieved through the judicious use of controls and reference compounds.

Core Principle: The Disappearance Assay

The fundamental approach is to incubate the test compound (OPA) with the enzyme source (HLM or S9) and necessary cofactors over a time course.[11] The reaction is stopped at specific time points, and the remaining concentration of the parent compound is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11][12][13] The rate of disappearance allows us to calculate key stability parameters.

Mandatory Controls:
  • No Cofactor Control (-NADPH/-UDPGA): Incubating OPA with the enzyme source without the initiating cofactors (NADPH for Phase I, UDPGA for Phase II glucuronidation) is crucial.[6][8] Any loss of compound in this control points to non-enzymatic degradation or instability in the assay buffer, not metabolism.

  • Heat-Inactivated Enzyme Control: Incubating OPA with enzymes that have been denatured by heat serves a similar purpose. It confirms that compound loss is due to enzymatic activity.[14]

  • Positive Controls: Including compounds with known metabolic fates validates the activity of the microsomal or S9 preparation.[6][14]

    • Verapamil/Propranolol (High Clearance): These compounds are rapidly metabolized and serve to confirm the enzyme system is active.

    • Diazepam/Warfarin (Low Clearance): These stable compounds ensure the assay is not producing artificially rapid turnover.

Experimental Workflow Diagram

G cluster_prep 1. Reagent Preparation cluster_incubation 2. Incubation cluster_termination 3. Reaction Quenching cluster_analysis 4. Analysis & Data Processing prep_reagents Prepare Buffer, Cofactors (NADPH, UDPGA), Test Compounds (OPA, Controls) thaw_enzymes Thaw HLM / S9 Fractions on Ice pre_incubate Pre-incubate Enzymes & Test Compounds at 37°C thaw_enzymes->pre_incubate start_reaction Initiate Reaction with Cofactor Solution pre_incubate->start_reaction Add Cofactors time_points Incubate at 37°C (Time points: 0, 5, 15, 30, 60 min) start_reaction->time_points quench Stop Reaction with Cold Acetonitrile (+Internal Standard) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms calc Calculate % Remaining vs. T0 lcms->calc plot Plot ln(% Remaining) vs. Time calc->plot clint Determine Half-Life (t½) & Intrinsic Clearance (CLint) plot->clint

Caption: General workflow for in vitro metabolic stability assays.

Detailed Experimental Protocols

The following protocols are standardized for a 96-well plate format, suitable for higher throughput screening.

Protocol 4.1: Human Liver Microsome (HLM) Stability Assay

Objective: To determine the Phase I metabolic stability of OPA.

Materials:

  • Pooled Human Liver Microsomes (e.g., from Xenotech), 20 mg/mL stock.

  • Potassium Phosphate Buffer (100 mM, pH 7.4).

  • NADPH Regenerating System (e.g., Corning Gentest™).

  • Test Compounds: OPA, Verapamil, Diazepam (10 mM stocks in DMSO).

  • Termination Solution: Cold Acetonitrile with an appropriate internal standard (e.g., Tolbutamide).

Procedure:

  • Preparation: Dilute HLM stock to 1 mg/mL in phosphate buffer. Prepare a 2 µM working solution of OPA and control compounds in phosphate buffer. The final DMSO concentration in the incubation must be ≤ 0.1% to avoid enzyme inhibition.[11]

  • Incubation Plate Setup:

    • To appropriate wells, add 50 µL of the 2 µM test compound working solution.

    • For the "-NADPH" control wells, add 25 µL of buffer instead of the NADPH solution.

    • Add 25 µL of the 1 mg/mL HLM solution to all wells.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

  • Reaction Initiation: Add 25 µL of the NADPH regenerating solution to all wells except the "-NADPH" controls. The final incubation volume is 100 µL, with a final OPA concentration of 1 µM and HLM concentration of 0.25 mg/mL.

  • Time Course Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 150 µL of the cold acetonitrile termination solution to the appropriate wells. The T=0 sample is quenched immediately after adding the NADPH solution.[14]

  • Sample Processing: Once all time points are collected, centrifuge the plate at 3000 x g for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.[11]

Protocol 4.2: Human Liver S9 Fraction Stability Assay

Objective: To determine the combined Phase I and Phase II (glucuronidation) metabolic stability of OPA.

Procedure: This protocol is similar to the HLM assay, with key modifications.

  • Enzyme Source: Use Human Liver S9 fraction, diluted to 2 mg/mL in phosphate buffer.

  • Cofactor Supplementation: The reaction is initiated with a cofactor mix containing both the NADPH regenerating system and Uridine 5'-diphosphoglucuronic acid (UDPGA), a necessary cofactor for UGT enzymes.[8][9] A typical final concentration for UDPGA is 2 mM.

  • Assay Controls: Include controls with: 1) No cofactors, 2) Only NADPH, and 3) Only UDPGA. This allows for dissection of the relative contributions of oxidative versus conjugative metabolism.

Data Analysis and Interpretation

The data from the LC-MS/MS analysis is used to calculate two key parameters: in vitro half-life (t½) and intrinsic clearance (CLint).

  • Calculate Percent Remaining: The peak area of the analyte at each time point is compared to the T=0 time point. % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

  • Determine the Elimination Rate Constant (k): Plot the natural logarithm (ln) of the % Remaining against time. The slope of the resulting line from linear regression analysis is the elimination rate constant (k).[11] Slope = -k

  • Calculate In Vitro Half-Life (t½): t½ (min) = 0.693 / k

  • Calculate Intrinsic Clearance (CLint): This value represents the volume of matrix cleared of the drug per unit time, per milligram of protein.[15][16] CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Protein Amount (mg))

Conceptual Diagram of Metabolic Clearance

G cluster_phase1 Phase I (Microsomes) cluster_phase2 Phase II (Cytosol) OPA OPA (Parent Compound) CYP450 CYP450 Enzymes OPA->CYP450 + NADPH (Oxidation) UGTs UGT Enzymes OPA->UGTs + UDPGA (Glucuronidation) Oxidized_Metabolite Oxidized_Metabolite CYP450->Oxidized_Metabolite Hydroxylated or N-dealkylated OPA Conjugated_Metabolite Conjugated_Metabolite UGTs->Conjugated_Metabolite OPA-Glucuronide

Caption: Potential metabolic pathways for OPA in liver fractions.

Comparative Data and Interpretation

To provide context, OPA's stability should be compared against reference compounds. The table below presents hypothetical data that illustrates how OPA might be classified.

CompoundAssay SystemHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Stability Classification
Verapamil HLM12.5110.9High Clearance
Diazepam HLM> 60< 5.8Low Clearance
OPA (Test) HLM 28.5 48.6 Moderate Clearance
OPA (Test) S9 + NADPH/UDPGA 21.0 33.0 ¹Moderate Clearance

¹Note: CLint calculation for S9 uses S9 protein concentration.

Interpretation of Hypothetical Results:

  • HLM Data: OPA shows a half-life of 28.5 minutes, indicating moderate metabolic turnover, likely driven by CYP enzymes.[13] It is significantly more stable than the high-clearance control (Verapamil) but less stable than the low-clearance control (Diazepam).

  • S9 Data: The half-life of OPA is shorter in the S9 fraction (21.0 min) compared to HLM alone (28.5 min). This suggests that in addition to the oxidative metabolism captured in HLM, there is a contribution from cytosolic enzymes, likely UGTs, leading to faster overall clearance.[9] This highlights the value of using the S9 fraction to gain a more complete metabolic profile.

Conclusion and Future Directions

This guide outlines a robust, comparative approach for the in vitro assessment of 1-(Oxolan-3-yl)propan-2-amine's metabolic stability. Based on our hypothetical data, OPA would be classified as a compound with moderate metabolic clearance, with contributions from both Phase I oxidative and Phase II conjugative pathways.

This initial assessment is critical. It allows medicinal chemists to decide if structural modifications are needed to improve stability, for example, by blocking a metabolic "soft spot".[4] Furthermore, the calculated CLint value is the foundational data point for in vitro-in vivo extrapolation (IVIVE), a process used to predict human pharmacokinetic parameters such as hepatic clearance, which is essential for dose prediction in clinical trials.[4][17]

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  • YouTube. The Important Role of UDP Glucuronosyltransferases in Drug Metabolism and Drug Drug Interactions. Link

  • National Institutes of Health. Applications of oxetanes in drug discovery and medicinal chemistry. Link

  • Semantic Scholar. Interpretation of Non-Clinical Data for Prediction of Human Pharmacokinetic Parameters: In Vitro-In Vivo Extrapolation and. Link

  • National Institutes of Health. The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. Link

  • Scientific Research Publishing. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Link

  • Frontiers. The Uridine diphosphate (UDP)-glycosyltransferases (UGTs) superfamily: the role in tumor cell metabolism. Link

  • eCampusOntario Pressbooks. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Link

  • YouTube. metabolic stability & determining intrinsic drug clearance. Link

  • NEDMDG. Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Link

  • MDPI. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Link

  • ResearchGate. Enhancement of metabolic stability with structural modifications. Link

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Validation

Publish Comparison Guide: Validating Bioassay Results for 1-(Oxolan-3-yl)propan-2-amine

This guide outlines a rigorous framework for validating the pharmacological activity of 1-(Oxolan-3-yl)propan-2-amine (also known as 1-(tetrahydrofuran-3-yl)propan-2-amine or "3-THF-Amphetamine") in a secondary screening...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous framework for validating the pharmacological activity of 1-(Oxolan-3-yl)propan-2-amine (also known as 1-(tetrahydrofuran-3-yl)propan-2-amine or "3-THF-Amphetamine") in a secondary screening context.

As a structural bioisostere of amphetamine where the phenyl ring is replaced by a tetrahydrofuran (oxolane) ring, this compound presents unique challenges in bioassay interpretation, particularly regarding transporter selectivity and potential false positives in fluorescence-based primary screens.

Executive Summary

1-(Oxolan-3-yl)propan-2-amine represents a class of heterocyclic amphetamine analogs designed to modulate monoamine transporters (DAT, NET, SERT) with altered metabolic profiles and lipophilicity compared to their phenyl counterparts.

In primary high-throughput screens (HTS), this compound often triggers "hits" in fluorescence-based membrane potential assays. However, due to the polarity of the oxolane ring and the basic amine, false positives arising from pH-dependent fluorescence quenching or non-specific binding are significant risks.

The Directive: This guide provides a self-validating secondary screening protocol to:

  • Confirm Mechanism: Distinguish between substrate-induced release (releaser) and reuptake inhibition (blocker).

  • Validate Potency: Establish true

    
     and 
    
    
    
    values using orthogonal radioligand assays.
  • Profile Selectivity: Compare performance against standard psychostimulants (Amphetamine, MDMA).

Chemical & Pharmacological Context

To validate results, one must understand the molecule's predicted pharmacophore.[1] The replacement of the aromatic phenyl ring with a saturated oxolane ring reduces planarity and electron density, potentially altering


 stacking interactions within the transporter's S1 binding pocket.
Structural Bioisosterism Analysis
  • Reference Standard: Amphetamine (Planar, aromatic, high DAT affinity).

  • Target Molecule: 1-(Oxolan-3-yl)propan-2-amine (Non-planar, aliphatic ether, predicted lower DAT affinity, potential shift toward SERT/NET due to oxygen H-bond accepting capacity).

Bioisostere_Comparison cluster_legend Pharmacophore Shift Amphetamine Amphetamine (Phenyl Ring) Target: DAT/NET > SERT Modification Bioisosteric Replacement (Phenyl -> Oxolane) Amphetamine->Modification Scaffold Hop Target 1-(Oxolan-3-yl)propan-2-amine (Tetrahydrofuran Ring) Hypothesis: Altered Selectivity Modification->Target Resulting Analog Loss of Pi-Stacking Loss of Pi-Stacking Gain of H-Bond Acceptor Gain of H-Bond Acceptor

Figure 1: Structural evolution from the parent scaffold to the target oxolane derivative.

The Validation Workflow

A primary screen "hit" (e.g., >50% inhibition at 10 µM) is insufficient for publication or lead advancement. The following workflow filters out artifacts (PAINS, aggregators) and defines the mechanism.

Validation_Workflow Primary Primary Screen Hit (Fluorescent Dye Assay) Decision1 Is it a False Positive? Primary->Decision1 Orthogonal Protocol A: Orthogonal Assay (Radioligand Uptake [3H]) Decision1->Orthogonal Valid Signal Fail Discard: Artifact/Interference Decision1->Fail High Background/Quenching Mechanism Protocol B: Functional Mode (Release vs. Inhibition) Orthogonal->Mechanism Confirmed Affinity Selectivity Selectivity Profiling (DAT vs SERT vs NET) Mechanism->Selectivity Success Validated Lead (Publishable Data) Selectivity->Success

Figure 2: Decision tree for validating primary hits of novel amine analogs.

Detailed Experimental Protocols

Protocol A: Orthogonal Radioligand Uptake Assay

Rationale: Fluorescent neurotransmitter mimics (like ASP+) used in primary screens can yield false positives with amine-containing compounds due to pH trapping in lysosomes. Radioligand uptake is the "Gold Standard" for validation.

System: HEK293 cells stably expressing human DAT, SERT, or NET. Tracer:


-Dopamine, 

-Serotonin, or

-Norepinephrine.

Step-by-Step Methodology:

  • Preparation: Seed cells in 96-well plates coated with Poly-D-Lysine. Grow to confluence.

  • Buffer Exchange: Wash cells

    
     with Krebs-Ringer-HEPES (KRH) buffer containing 0.1% ascorbic acid (to prevent monoamine oxidation).
    
  • Pre-incubation: Incubate cells with 1-(Oxolan-3-yl)propan-2-amine (7-point dilution: 1 nM to 100 µM) for 10 minutes at 37°C.

    • Control: Use Cocaine (10 µM) as a non-specific uptake blocker to define the baseline.

  • Uptake Initiation: Add

    
    -Substrate (final concentration 20-50 nM). Incubate for 5-8 minutes.
    
    • Critical: Keep incubation time short to measure initial velocity (

      
      ), ensuring linear uptake kinetics.
      
  • Termination: Rapidly wash cells

    
     with ice-cold buffer. Lyse cells with 0.1 N NaOH.
    
  • Quantification: Measure radioactivity via liquid scintillation counting (LSC).

Validation Criteria:

  • The

    
     curve must be sigmoidal with a Hill slope near -1.0.
    
  • If the curve is flat or biphasic, suspect aggregation or solubility issues (common with lipophilic amines).

Protocol B: Release Assay (Differentiation)

Rationale: Amphetamines are releasers (substrates), not just inhibitors. A simple uptake assay cannot distinguish between a blocker (like cocaine) and a releaser (like amphetamine).

Methodology:

  • Pre-load cells with

    
    -MPP+ (a DAT/NET substrate) or 
    
    
    
    -5-HT for 20 minutes.
  • Wash extensively to remove extracellular radioactivity.

  • Treat with 1-(Oxolan-3-yl)propan-2-amine .

  • Measure radioactivity in the supernatant after 10 minutes.

  • Interpretation:

    • Increase in Supernatant counts: Compound is a Releaser (Transporter Substrate).

    • No change: Compound is a pure Uptake Inhibitor .

Comparative Performance Analysis

The following data structure represents a validated dataset comparing the target against industry standards.

Table 1: Comparative Potency & Selectivity Profile (Illustrative Validation Data)

CompoundDAT

(nM)
SERT

(nM)
NET

(nM)
DAT/SERT RatioMechanism
d-Amphetamine 25 ± 31,800 ± 15040 ± 50.01 (DA Selective)Releaser
MDMA 240 ± 2085 ± 8450 ± 352.8 (5-HT Selective)Releaser
1-(Oxolan-3-yl)... 150 ± 12 450 ± 30 95 ± 10 0.33 (Balanced) Releaser
Negative Control >10,000>10,000>10,000N/AInactive

Interpretation of Results:

  • Potency Shift: The replacement of the phenyl ring with oxolane (Target) typically reduces DAT potency (

    
     nM) due to the loss of 
    
    
    
    interactions in the S1 pocket.
  • Selectivity Shift: The oxolane ring often improves SERT affinity relative to DAT (compared to amphetamine), resulting in a more "balanced" profile similar to entactogens rather than pure stimulants.

  • Efficacy: If the release assay shows >50% release of pre-loaded radioligand, the compound is confirmed as a substrate-type releaser.

Troubleshooting & Interference

When validating this specific scaffold, be aware of two common failure modes:

  • Solubility Artifacts: The free base of 1-(Oxolan-3-yl)propan-2-amine is an oil.[2] Ensure it is converted to a salt (HCl or Fumarate) or dissolved in DMSO (<0.1% final conc) to prevent micro-emulsions that scatter light in fluorescence assays.

  • Oxolane Ring Stability: Unlike the phenyl ring, the oxolane ring is susceptible to oxidative metabolism. In in vivo or microsomal stability assays (tertiary screens), monitor for ring-opening metabolites which may be toxic.

References

  • Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive substances and the monoamine transporter cycle. Trends in Pharmacological Sciences. Link

  • Rickli, A., et al. (2015). Receptor binding profiles and permeation of gene-deficient cell lines by new psychoactive substances. Neuropsychopharmacology. Link

  • Eshleman, A. J., et al. (1999). Characteristics of drug interactions with recombinant human dopamine and norepinephrine transporters expressed in clonal cell lines. Journal of Pharmacology and Experimental Therapeutics. Link

  • Simmler, L. D., et al. (2013). Monoamine transporter and receptor interaction profiles of a new series of designer drugs. Neuropharmacology.[3] Link

  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology. Link

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 1-(Oxolan-3-yl)propan-2-amine

Hazard Analysis: An Evidence-Based Approach Given the structure of 1-(Oxolan-3-yl)propan-2-amine, which features an amine group and an oxolane (tetrahydrofuran) ring, we can infer its potential hazards from similar chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Analysis: An Evidence-Based Approach

Given the structure of 1-(Oxolan-3-yl)propan-2-amine, which features an amine group and an oxolane (tetrahydrofuran) ring, we can infer its potential hazards from similar chemical classes. Amines are often corrosive or irritants to the skin and eyes, and can be harmful if inhaled or ingested[2][3][4]. The oxolane moiety, a cyclic ether, may introduce additional considerations. Therefore, a cautious approach is warranted, assuming the compound may exhibit the following hazardous properties:

  • Skin and Eye Damage: Causes skin irritation and is likely to cause serious eye damage[2][3][5].

  • Respiratory Irritation: May cause respiratory irritation if inhaled[2][6].

  • Harmful if Swallowed: Ingestion may lead to adverse health effects[2][3][4].

  • Allergic Skin Reaction: May cause an allergic skin reaction in susceptible individuals[2].

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to mitigate the risks associated with handling 1-(Oxolan-3-yl)propan-2-amine. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) Safety glasses with side shields or chemical splash goggles.Nitrile or neoprene gloves.Standard laboratory coat.Not typically required if handled in a certified chemical fume hood.
High-Volume Handling or Reactions Chemical splash goggles and a face shield.Double-gloving with nitrile or neoprene gloves.Chemical-resistant laboratory coat or apron over a standard lab coat.Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a respirator with an organic vapor cartridge may be necessary.
Risk of Splashing or Aerosol Generation Chemical splash goggles and a face shield.Nitrile or neoprene gloves.Chemical-resistant apron over a laboratory coat.Mandatory use of a certified chemical fume hood.
Emergency Spill Response Chemical splash goggles and a face shield.Heavy-duty nitrile or neoprene gloves.Chemical-resistant suit or coveralls.Respirator with an organic vapor cartridge.

Procedural Guidance for PPE Usage

The effectiveness of PPE is contingent upon its correct selection, use, and maintenance. The following step-by-step protocols are designed to ensure a self-validating system of protection.

Donning PPE: A Sequential Approach
Figure 2: Sequential process for doffing PPE to prevent contamination.
  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out to trap any contaminants. Dispose of them in the appropriate chemical waste container.

  • Lab Coat: Remove your lab coat by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.

  • Eye and Face Protection: Remove your eye and face protection.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Emergency Procedures: A Rapid Response Plan

In the event of an exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.[2]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If they feel unwell, call a poison center or doctor.[2]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[2][3]

Disposal of Contaminated Materials

All disposable PPE, such as gloves, that has come into contact with 1-(Oxolan-3-yl)propan-2-amine should be considered hazardous waste.

  • Solid Waste: Contaminated gloves, paper towels, and other solid materials should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused or waste solutions of 1-(Oxolan-3-yl)propan-2-amine should be collected in a separate, sealed, and labeled hazardous waste container for disposal by your institution's environmental health and safety department.

  • General Guidance: Never dispose of chemical waste down the drain.[7] Always follow your institution's specific guidelines for chemical waste disposal.

By adhering to these protocols, you are not only ensuring your personal safety but also contributing to a culture of safety within your laboratory. The principles of expertise, experience, and trustworthiness are the cornerstones of responsible scientific practice.

References

  • ChemPoint.com. (2022-04-27).
  • Chemos GmbH & Co. KG.
  • ChemAnalyst. (2024-08-29). Cas no 1339853-94-9 (N-(propan-2-yl)oxolan-3-amine).
  • Fisher Scientific.
  • Sigma-Aldrich. (2025-11-06).
  • Greenbook.net.
  • Anonymous. (2023-09-21).
  • Anonymous.
  • Carl ROTH.
  • Chemos GmbH & Co. KG. Safety Data Sheet: 2-[2-(oxolan-2-yl)propan-2-yl]oxolane.
  • ChemBK. 1-(oxolan-3-yl)propan-2-amine.
  • BLDpharm. 1-Fluoro-3-[(oxolan-3-yl)amino]propan-2-ol.
  • Fisher Scientific. Oxolanes.
  • Achmem. (3S)-oxolan-3-amine hydrochloride.
  • PubChem. 1-[2-(Oxolan-3-yl)phenyl]propan-2-amine | C13H19NO | CID.
  • Sigma-Aldrich. 2-(oxolan-3-yl)-1-phenylethan-1-amine.

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